5'-Adp
Description
Significance of Adenosine (B11128) 5'-diphosphate (ADP) as a Core Nucleotide in Cellular Processes
The importance of ADP in cellular processes cannot be overstated. It is a central player in cellular bioenergetics, the study of energy flow through living systems. wikipedia.orgnumberanalytics.com ADP's most recognized role is as the precursor to adenosine triphosphate (ATP), often referred to as the "energy currency" of the cell. creative-proteomics.comaatbio.com The conversion of ADP to ATP through processes like oxidative phosphorylation and glycolysis stores energy, while the hydrolysis of ATP back to ADP releases this energy to power a vast range of cellular activities, including muscle contraction, nerve impulse propagation, and chemical synthesis. creative-proteomics.comcatalysis.blogsocratic.org
Beyond its role in energy metabolism, ADP is a crucial signaling molecule. nih.govgenscript.com It can act both intracellularly and extracellularly to regulate cellular responses. creative-proteomics.com A prime example of its signaling function is its critical involvement in hemostasis and thrombosis. biodatacorp.comjci.org When a blood vessel is injured, platelets release ADP, which then binds to specific P2Y receptors (P2Y1 and P2Y12) on the surface of other platelets. biodatacorp.comahajournals.orgnih.gov This binding initiates a cascade of events leading to platelet activation, aggregation, and the formation of a blood clot to prevent excessive bleeding. biodatacorp.comnih.gov
The ratio of ATP to ADP within a cell is also a critical indicator of its energetic state. numberanalytics.com High levels of ADP signal that the cell requires more energy, stimulating metabolic pathways to produce more ATP. creative-proteomics.com Conversely, high levels of ATP indicate an energy surplus, leading to the downregulation of ATP production. This delicate balance is essential for maintaining cellular homeostasis.
Interconversion Dynamics of Adenosine 5'-diphosphate (ADP) within the Adenine (B156593) Nucleotide Pool
ADP exists in a dynamic equilibrium with ATP and adenosine monophosphate (AMP). wikipedia.org The continuous cycling between these three adenine nucleotides is fundamental to cellular energy homeostasis. The primary reactions governing these interconversions are:
Phosphorylation: ADP is converted to ATP by the addition of a phosphate (B84403) group. This process requires energy and is the cornerstone of cellular respiration and photosynthesis. wikipedia.orgsocratic.org Key enzymatic processes involved include substrate-level phosphorylation during glycolysis and oxidative phosphorylation in the mitochondria. wikipedia.org
Dephosphorylation (Hydrolysis): ATP is hydrolyzed to ADP and an inorganic phosphate (Pi), releasing a significant amount of energy (approximately 30.5 kJ/mol). creative-proteomics.com This exergonic reaction drives most of the energy-requiring processes in the cell.
Adenylate Kinase Reaction: The enzyme adenylate kinase catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP. numberanalytics.com This reaction is crucial for maintaining the balance of adenine nucleotides and for regulating cellular energy status. When ADP levels are high, the reaction shifts to produce ATP and AMP. numberanalytics.com
This constant interconversion ensures that the cell has a ready supply of ATP to meet its energy demands while also using the relative concentrations of ADP and AMP as signals to regulate metabolic activity. aatbio.comnumberanalytics.com
Table 1: Key Cellular Processes Involving ADP
| Cellular Process | Role of ADP | Key Associated Molecules |
|---|---|---|
| Cellular Respiration | Precursor for ATP synthesis. wikipedia.org | ATP, Glucose, NAD+, FAD |
| Photosynthesis | Converted to ATP using light energy. wikipedia.org | ATP, Light Energy, Water |
| Platelet Aggregation | Acts as a signaling molecule to activate platelets. biodatacorp.comnih.gov | P2Y1 and P2Y12 receptors, Thromboxane (B8750289) A2, Fibrinogen |
| Muscle Contraction | Produced from ATP hydrolysis to provide energy for muscle fibers. aatbio.comnumberanalytics.com | ATP, Myosin, Actin |
| Signal Transduction | Serves as an extracellular signaling molecule. nih.gov | P2Y receptors, G-proteins |
Historical Context of Adenosine 5'-diphosphate (ADP) Research and its Evolving Roles
The discovery of ADP is intrinsically linked to the discovery of ATP in 1929 by Karl Lohmann. Initially, the focus of research was almost exclusively on ATP as the primary energy carrier. However, as our understanding of cellular metabolism deepened, the critical role of ADP in the energy cycle became apparent.
Early research established the fundamental ADP/ATP cycle as the central mechanism of energy transfer in biological systems. The work of pioneers in bioenergetics laid the groundwork for understanding how cells harness energy from nutrients to convert ADP back into ATP.
Later, the role of ADP expanded beyond bioenergetics with the discovery of its function in platelet aggregation. jci.org This was a significant breakthrough, revealing ADP as a key signaling molecule in hemostasis. nih.gov Subsequent research has focused on elucidating the specific receptors through which ADP exerts its effects, namely the P2Y family of G protein-coupled receptors. jci.orgnih.gov The identification and characterization of the P2Y1 and P2Y12 receptors have been pivotal in understanding the mechanisms of platelet activation and have led to the development of important antiplatelet drugs. biodatacorp.comnih.gov
More recent research continues to uncover new and complex roles for ADP. For instance, studies have shown that ADP and its derivatives, like poly(ADP-ribose), are involved in signaling pathways related to DNA repair and different forms of cell death. nih.govresearchgate.net Furthermore, ADP-ribosylation reactions have been identified as producing signaling molecules crucial for plant immunity. biorxiv.org This ever-expanding body of research highlights the remarkable versatility of ADP and solidifies its position as a central molecule in biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWYTFMLZFPYCI-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883210 | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
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Molecular Weight |
427.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
58-64-0 | |
| Record name | 5′-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Adenosine diphosphate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine disphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16833 | |
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| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
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| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |
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| Record name | ADENOSINE DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |
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| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Adenosine 5 Diphosphate Adp in Cellular Bioenergetics and Metabolic Regulation
Adenosine (B11128) 5'-diphosphate (ADP) as a Key Component of Cellular Energy Status
The intracellular concentration of ADP, particularly in relation to ATP, serves as a critical indicator of the cell's energy state and a potent regulator of metabolic pathways.
The Adenosine Triphosphate (ATP)/Adenosine 5'-diphosphate (ADP) Ratio as a Metabolic Signal
The ratio of ATP to ADP is a fundamental physiological control parameter that reflects the cell's energy charge and phosphorylation potential. nih.gov A high ATP/ADP ratio signifies an energy-rich state, where the cell has ample energy to fuel its activities. Conversely, a low ATP/ADP ratio indicates an energy-depleted state, signaling the need to activate energy-generating pathways. This ratio directly influences the thermodynamic driving force for many metabolic reactions. nih.gov The hydrolysis of ATP to ADP is an energetically favorable process, releasing energy that powers cellular functions. nih.gov Consequently, the relative concentrations of these molecules are tightly regulated to maintain cellular homeostasis. nih.govmetwarebio.com
Several enzymes and signaling proteins are regulated by ADP, and their activation profiles are a function of the ATP-to-ADP ratio. nih.gov This intricate feedback system ensures that energy production is precisely matched to energy expenditure. The regeneration of ATP from ADP is a key readout of energy metabolism and mitochondrial function. nih.gov
Regulation of Energy-Generating Pathways by Adenosine 5'-diphosphate (ADP) Levels
Elevated levels of ADP act as a potent allosteric activator for key enzymes involved in catabolic, energy-producing pathways. For instance, in glycolysis, phosphofructokinase, a critical regulatory enzyme, is stimulated by high concentrations of ADP. creative-proteomics.com This stimulation enhances the breakdown of glucose to generate more ATP. creative-proteomics.com Conversely, high levels of ATP inhibit phosphofructokinase, slowing down glycolysis when energy is abundant. nih.govcreative-proteomics.com This feedback mechanism ensures that the rate of glucose catabolism is adjusted to meet the cell's immediate energy demands. creative-proteomics.com Similarly, in cellular respiration, the availability of ADP is a primary factor controlling the rate of oxidative phosphorylation. creative-diagnostics.com
Adenosine 5'-diphosphate (ADP) in ATP Synthesis Pathways
ADP is the direct precursor for the synthesis of ATP, the molecule that provides the vast majority of energy for cellular processes. wikipedia.orgsigmaaldrich.com The addition of a phosphate (B84403) group to ADP, a process called phosphorylation, regenerates ATP and stores energy for the cell's use. wikipedia.orgsigmaaldrich.comstudy.com This conversion occurs through two primary mechanisms: oxidative phosphorylation and substrate-level phosphorylation. sigmaaldrich.com
Role of Adenosine 5'-diphosphate (ADP) in Oxidative Phosphorylation
Oxidative phosphorylation is the primary mechanism for ATP production in aerobic organisms and is highly dependent on the availability of ADP. creative-diagnostics.comabcam.com This process takes place in the mitochondria and involves the electron transport chain (ETC) and ATP synthase. creative-proteomics.comcreative-diagnostics.com
The rate of oxidative phosphorylation is largely controlled by the concentration of ADP. creative-diagnostics.com When cellular energy consumption increases, ATP is hydrolyzed to ADP, leading to a rise in ADP levels. This ADP is then transported into the mitochondrial matrix by the ADP/ATP carrier, also known as the adenine (B156593) nucleotide translocase. researchgate.netnih.gov The influx of ADP into the mitochondria stimulates ATP synthase, the enzyme that utilizes the proton gradient generated by the ETC to phosphorylate ADP to ATP. creative-proteomics.comcreative-diagnostics.com Conversely, when ADP levels are low, the rate of oxidative phosphorylation slows down. creative-diagnostics.comabcam.com
| Key Components in Oxidative Phosphorylation | Role |
| Electron Transport Chain (ETC) | A series of protein complexes that transfer electrons from NADH and FADH2 to oxygen, creating a proton gradient. creative-proteomics.comcreative-diagnostics.com |
| ATP Synthase | An enzyme that uses the energy of the proton gradient to synthesize ATP from ADP and inorganic phosphate (Pi). creative-diagnostics.comsigmaaldrich.com |
| Adenosine 5'-diphosphate (ADP) | The substrate for ATP synthase; its concentration is a key regulator of the rate of oxidative phosphorylation. creative-diagnostics.comabcam.com |
| Inorganic Phosphate (Pi) | A necessary substrate, along with ADP, for ATP synthesis. creative-diagnostics.comabcam.com |
Adenosine 5'-diphosphate (ADP) in Substrate-Level Phosphorylation
Substrate-level phosphorylation is a more direct method of ATP synthesis where a phosphate group is transferred from a high-energy substrate molecule directly to ADP. sigmaaldrich.comstudy.comwikipedia.orgtutorchase.com This process does not involve the electron transport chain or oxygen and occurs in both the cytoplasm during glycolysis and in the mitochondria during the citric acid cycle. study.comwikipedia.orgtutorchase.com
In this mechanism, an enzyme catalyzes the transfer of a phosphoryl group from a phosphorylated intermediate to ADP, forming ATP. tutorchase.com While it generates a smaller amount of ATP compared to oxidative phosphorylation, substrate-level phosphorylation provides a rapid source of energy, which is particularly important in tissues with high energy demands or under anaerobic conditions. sigmaaldrich.comwikipedia.org
Adenosine 5'-diphosphate (ADP) in Glycolysis and Related Metabolic Cycles
Glycolysis, the initial pathway in the breakdown of glucose, involves both the consumption and production of ATP through substrate-level phosphorylation, with ADP playing a crucial role. wikipedia.orglumenlearning.com The net reaction for glycolysis is:
Glucose + 2 NAD+ + 2 Pi + 2 ADP → 2 pyruvate (B1213749) + 2 ATP + 2 NADH + 2 H2O wikipedia.org
During the "payoff phase" of glycolysis, two key enzymatic reactions result in the synthesis of ATP from ADP: wikipedia.org
Phosphoglycerate kinase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP and 3-phosphoglycerate. wikipedia.orgnih.gov
Pyruvate kinase facilitates the transfer of a phosphate group from phosphoenolpyruvate to ADP, yielding ATP and pyruvate. wikipedia.orgnih.gov
In the citric acid cycle, which occurs in the mitochondria, one molecule of GTP (guanosine triphosphate) is generated per cycle through substrate-level phosphorylation. This GTP can then be readily converted to ATP in a reaction where GTP donates its terminal phosphate group to ADP: wikipedia.org
GTP + ADP ⇌ GDP + ATP
| Metabolic Pathway | Role of ADP | ATP Production Method |
| Glycolysis | Substrate for ATP synthesis in the payoff phase. wikipedia.org | Substrate-Level Phosphorylation wikipedia.org |
| Citric Acid Cycle | Accepts a phosphate group from GTP to form ATP. wikipedia.org | Substrate-Level Phosphorylation (indirectly) |
| Oxidative Phosphorylation | Primary substrate for ATP synthase. creative-diagnostics.com | Oxidative Phosphorylation creative-diagnostics.com |
Mitochondrial Transport of Adenosine 5'-diphosphate (ADP)
The transport of Adenosine 5'-diphosphate (ADP) into the mitochondrial matrix is a critical step for cellular energy production, facilitated by the most abundant protein in the inner mitochondrial membrane, the ADP/ATP carrier (AAC), also known as the adenine nucleotide translocator (ANT). nih.govwikipedia.orgwashington.edu This carrier protein is a member of the mitochondrial carrier family (SLC25) and is responsible for the exchange of cytosolic ADP for mitochondrial Adenosine triphosphate (ATP), thereby providing the necessary substrate for ATP synthesis via oxidative phosphorylation and exporting the newly synthesized ATP to the cytosol to fuel cellular activities. nih.govwashington.edunih.govnih.gov
The mitochondrial ADP/ATP carrier operates through a sophisticated alternating access mechanism, cycling between two primary conformational states: the cytoplasmic-open state (c-state) and the matrix-open state (m-state). nih.govyoutube.comuea.ac.uk This allows a central substrate binding site to be alternately exposed to the cytosol and the mitochondrial matrix. nih.gov The carrier is composed of three homologous domains, each consisting of two transmembrane α-helices linked by a loop on the matrix side. nih.gov
Key to the transport mechanism are two networks of three salt bridges each, located on the cytoplasmic and matrix sides of the carrier. nih.gov In the c-state, the matrix salt bridge network is formed, and the cytoplasmic network is disrupted, opening the binding site to the intermembrane space for ADP to bind. nih.gov Conversely, in the m-state, the cytoplasmic salt bridges are formed, and the matrix network is broken, allowing ATP to be released into the matrix. nih.gov The binding of the substrate (ADP or ATP) is crucial for lowering the energy barrier required to break and form these salt bridge networks, thus facilitating the conformational change. nih.gov This transition between states is thought to involve the rotation of the three domains around the central translocation pathway. nih.gov The carrier functions as a monomer within the mitochondrial membrane. wikipedia.org
| Conformational State | Binding Site Accessibility | Salt Bridge Network Status | Primary Substrate Bound |
| Cytoplasmic-open (c-state) | Cytosol / Intermembrane Space | Matrix network formed; Cytoplasmic network disrupted | ADP |
| Matrix-open (m-state) | Mitochondrial Matrix | Cytoplasmic network formed; Matrix network disrupted | ATP |
The function of the AAC/ANT is tightly regulated to meet the cell's energy demands. The primary regulatory factor is the concentration of its substrates, ADP and ATP, and the mitochondrial membrane potential. wikipedia.orgwashington.edu The transport is a 1:1 exchange, and its directionality is governed by the relative concentrations of ADP and ATP inside and outside the mitochondria. wikipedia.org The exchange of matrix ATP for cytosolic ADP is an electrogenic process, resulting in the net movement of one negative charge out of the matrix, a process driven by the membrane potential. nih.gov
| Regulator | Type | Mechanism of Action | Resulting State of AAC/ANT |
| ADP/ATP concentrations | Substrate availability | Governs the direction and rate of nucleotide exchange | Dynamic |
| Mitochondrial membrane potential | Driving force | Facilitates the electrogenic exchange of ATP4- for ADP3- | Active transport |
| Carboxyatractyloside (CATR) | Inhibitor | Binds to the cytosolic side | Locked in cytoplasmic-open (c-state) |
| Bongkrekic acid (BKA) | Inhibitor | Binds to the matrix side | Locked in matrix-open (m-state) |
| Thyroid Hormone | Hormonal | Modulates the expression level of ANT protein | Increased or decreased transport capacity |
In addition to its primary role in nucleotide transport, the AAC/ANT has been implicated in proton transport across the inner mitochondrial membrane, a process that requires the presence of long-chain fatty acids (FA) or other uncouplers like dinitrophenol. nih.govnih.govreddit.com This H+ transport contributes to the basal proton leak of the inner mitochondrial membrane, connecting coupled energy conversion (ATP production) with uncoupled energy conversion (thermogenesis). escholarship.org
Two main mechanisms have been proposed to explain this phenomenon. One model suggests that the carrier itself directly transports protons in the presence of fatty acids. nih.govnih.govreddit.com A second model, known as the "FA-cycling hypothesis," posits that the carrier functions as an anion transporter for the deprotonated fatty acid (FA-). nih.govnih.govreddit.com In this scenario, the protonated (neutral) form of the fatty acid flips across the membrane from the matrix to the intermembrane space, releasing a proton. The AAC then transports the fatty acid anion back to the matrix, completing the cycle. nih.gov Recent evidence lends support to this FA-cycling hypothesis. nih.govnih.gov The ADP/ATP exchange activity of the carrier negatively regulates this proton leak, suggesting a dynamic control mechanism based on the cell's energy demand. escholarship.org
Adenosine 5'-diphosphate (ADP)-Dependent Enzymes in Metabolism
ADP-dependent glucokinase (ADPGK) is an enzyme that catalyzes the phosphorylation of D-glucose to glucose-6-phosphate, utilizing ADP as the phosphoryl donor instead of the more common ATP. nih.govnih.govwikipedia.org This enzyme was first identified in Archaea as part of a modified glycolytic pathway. nih.gov In mammals, ADPGK is expressed in various tissues, with high levels in hematopoietic lineage cells. nih.gov
A key characteristic of ADPGK is its substrate specificity. It shows a strong preference for glucose, with lower activity towards other sugars like mannose and fructose. nih.govnih.gov Unlike typical hexokinases, ADPGK is not inhibited by its product, glucose-6-phosphate. nih.gov However, its activity can be inhibited by high concentrations of glucose and the other product of the reaction, Adenosine monophosphate (AMP). nih.gov The enzyme's ability to use ADP allows it to function under conditions of low energy charge, such as ischemia or hypoxia, where ATP levels are depleted and ADP levels are elevated. nih.govsinobiological.com By using ADP, ADPGK can contribute to glycolysis and energy homeostasis without consuming the cell's limited ATP supply. nih.gov
| Characteristic | Description |
| Enzyme Commission Number | EC 2.7.1.147 |
| Reaction Catalyzed | D-glucose + ADP → D-glucose 6-phosphate + AMP |
| Phosphoryl Donor | ADP (GDP and CDP can substitute with lower efficiency) uniprot.org |
| Primary Substrate | D-glucose |
| Product Inhibition | Not inhibited by Glucose-6-phosphate; Inhibited by AMP nih.gov |
| Physiological Role | Glycolysis, particularly under ischemic/hypoxic conditions nih.govsinobiological.com |
ADP-glucose pyrophosphorylase (AGPase) is a key regulatory enzyme in the biosynthesis of glycogen in bacteria and starch in plants. asm.orgfrontiersin.org It catalyzes the first committed step in this pathway: the synthesis of ADP-glucose and pyrophosphate from ATP and glucose-1-phosphate. oup.com While the substrate for this reaction is ATP, the product, ADP-glucose, is central to pathways involving ADP. The regulation of AGPase is crucial for controlling the flux of carbon into storage polysaccharides.
The primary mode of regulation for AGPase is allosteric modulation by metabolic intermediates that signal the energy status of the cell. asm.orgfrontiersin.org These enzymes are typically activated by glycolytic intermediates and inhibited by inorganic phosphate (Pi). nih.gov Based on the specificity of their allosteric activators and inhibitors, AGPases have been classified into several distinct classes. asm.org For example, the enzyme from Escherichia coli is potently activated by fructose-1,6-bisphosphate (FBP), which increases the enzyme's maximal velocity and its affinity for substrates. frontiersin.org In cyanobacteria and plants, the primary activator is 3-phosphoglycerate (3-PGA). oup.comnih.gov The sensitivity to the activator 3-PGA and the inhibitor Pi is critical for adjusting the rate of starch synthesis in response to factors like day length and photosynthetic activity. oup.comnih.gov
| Organism Type | Primary Allosteric Activator | Allosteric Inhibitor |
| Enteric Bacteria (e.g., E. coli) | Fructose-1,6-bisphosphate (FBP) frontiersin.org | AMP frontiersin.org |
| Cyanobacteria & Plants | 3-phosphoglycerate (3-PGA) oup.comnih.gov | Inorganic Phosphate (Pi) nih.gov |
Adenosine 5 Diphosphate Adp Receptor Systems and Signal Transduction
Purinergic Receptors Activated by Adenosine (B11128) 5'-diphosphate (ADP)
ADP's role as an extracellular signaling molecule is mediated through its interaction with specific subtypes of P2Y receptors. While ATP is the primary agonist for P2X receptors, ADP plays a crucial role in modulating the cellular responses initiated by these purinergic receptor families.
In human platelets, two distinct P2Y receptor subtypes, P2Y1 and P2Y12, are activated by ADP and are essential for a complete platelet response. ashpublications.orgresearchgate.netqiagen.comnih.gov These two receptors belong to the G protein-coupled receptor (GPCR) family but couple to different G proteins and, consequently, activate distinct downstream signaling pathways. ashpublications.orgnih.gov Co-activation of both P2Y1 and P2Y12 is necessary for full ADP-induced platelet aggregation. researchgate.netnih.gov
P2Y1 Receptor: The P2Y1 receptor is coupled to the Gq class of G proteins. ashpublications.orgnih.gov Upon activation by ADP, the Gαq subunit activates phospholipase C (PLC). ashpublications.orgresearchgate.netresearchgate.net PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comresearchgate.net IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores. researchgate.net This mobilization of intracellular calcium is the primary trigger for platelet shape change. ashpublications.orgnih.govportlandpress.com The P2Y1 receptor is responsible for initiating a rapid, transient, and reversible wave of platelet aggregation. nih.govresearchgate.net
P2Y12 Receptor: The P2Y12 receptor is coupled to the Gi family of G proteins. ashpublications.orgnih.govnih.gov Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. ashpublications.orgnih.govresearchgate.net This reduction in cAMP counteracts the inhibitory effects of molecules like prostacyclin, thereby promoting platelet activation. nih.govnih.gov In addition to inhibiting adenylyl cyclase, the Gβγ subunits released from the activated Gi protein stimulate phosphoinositide 3-kinase (PI3K). ashpublications.orgnih.govresearchgate.net PI3K activation is a crucial step that contributes to the sustained and stabilized platelet aggregation response. ashpublications.orgjci.org The P2Y12 receptor is critical for amplifying the aggregation response and stabilizing the platelet thrombus. ashpublications.orgnih.govportlandpress.com
There is a complex interplay and cross-talk between the P2Y1 and P2Y12 signaling pathways. ashpublications.orgnih.gov P2Y12 signaling potentiates the calcium response induced by P2Y1 activation, a process mediated by both the inhibition of adenylyl cyclase and the activation of PI3K. ashpublications.orgnih.gov Conversely, P2Y1 can negatively regulate the PI3K-mediated component of the P2Y12 signal through the activation of Src kinase. ashpublications.orgnih.gov
Table 1: Comparison of P2Y1 and P2Y12 Receptor Signaling Mechanisms
| Feature | P2Y1 Receptor | P2Y12 Receptor |
| G Protein Coupling | Gq/11 ashpublications.orgresearchgate.net | Gi ashpublications.orgnih.govnih.gov |
| Primary Effector | Phospholipase C (PLC) ashpublications.orgresearchgate.netresearchgate.net | Adenylyl Cyclase (inhibition) ashpublications.orgnih.govresearchgate.net |
| Second Messengers | Inositol trisphosphate (IP3), Diacylglycerol (DAG) patsnap.comresearchgate.net | Decreased cyclic AMP (cAMP) nih.govresearchgate.net |
| Key Downstream Events | Calcium mobilization from internal stores researchgate.netashpublications.org | Phosphoinositide 3-kinase (PI3K) activation ashpublications.orgnih.govresearchgate.net |
| Primary Platelet Response | Initiation of aggregation, Shape change nih.govnih.govportlandpress.com | Amplification and stabilization of aggregation nih.govportlandpress.com |
The P2X receptor family consists of ligand-gated ion channels that are activated by extracellular ATP. nih.govnih.govnews-medical.net There are seven mammalian P2X receptor subtypes (P2X1-P2X7). nih.gov When ATP binds, these receptors form a non-selective cation channel, allowing the influx of sodium (Na+) and calcium (Ca2+), which leads to cell depolarization and downstream signaling events. nih.gov
While ATP is the primary agonist for P2X receptors, purified ADP is generally considered inactive at these receptor subtypes. news-medical.net However, the function of P2X receptors is relevant to the broader context of purinergic signaling in which ADP is a key player. Extracellular ATP released from damaged cells or activated platelets can be hydrolyzed by ectonucleotidases to ADP. researchgate.net
The P2X1 receptor subtype is present on platelets. researchgate.net Although not directly activated by ADP, its activation by ATP can contribute to platelet responses. researchgate.net The calcium influx mediated by P2X1 activation can potentiate the calcium responses generated by the P2Y1 receptor, and some studies suggest it may independently contribute to platelet shape change. researchgate.net
Table 2: Overview of Purinergic Receptor Families
| Receptor Family | P2Y Receptors | P2X Receptors |
| Receptor Type | G protein-coupled receptors (GPCRs) wikipedia.orgnih.gov | Ligand-gated ion channels nih.govnih.gov |
| Primary Agonist(s) | ADP (P2Y1, P2Y12, P2Y13), ATP, UTP, UDP, UDP-glucose wikipedia.orgnih.gov | ATP nih.govnih.gov |
| Signaling Speed | Slower, involves second messengers nih.gov | Fast, direct ion flux nih.gov |
| Primary Function | Modulation of intracellular signaling cascades qiagen.com | Cation influx (Na+, Ca2+), cell depolarization nih.gov |
Intracellular Signaling Cascades Initiated by Adenosine 5'-diphosphate (ADP) Receptors
The binding of ADP to its P2Y1 and P2Y12 receptors triggers a series of well-defined intracellular signaling cascades that culminate in platelet activation. These pathways involve the mobilization of calcium, inhibition of cAMP production, and the activation of various kinases.
A rapid increase in cytosolic ionized calcium ([Ca2+]i) is one of the initial and most critical events in ADP-induced platelet activation. nih.govresearchgate.net This process is predominantly mediated by the P2Y1 receptor. nih.govashpublications.org Activation of the Gq-PLC pathway by the P2Y1 receptor generates IP3, which then binds to receptors on the platelet's dense tubular system (an analogue of the endoplasmic reticulum), causing the release of stored Ca2+ into the cytoplasm. patsnap.comresearchgate.net
This sharp rise in intracellular calcium, along with the activation of p160 Rho kinase (also downstream of P2Y1), is directly responsible for initiating platelet shape change. ashpublications.org During this process, the resting discoid platelet transforms into a spiculated sphere with extended pseudopods, a morphological change that is essential for platelet aggregation and the formation of a hemostatic plug. nih.gov P2Y12 receptor signaling can further potentiate this P2Y1-induced calcium response. ashpublications.orgnih.gov
The P2Y12 receptor is coupled to the inhibitory G protein, Gi, and its activation by ADP leads to the inhibition of adenylyl cyclase activity. ashpublications.orgnih.govnih.gov Adenylyl cyclase is the enzyme responsible for converting ATP into cAMP. sigmaaldrich.com Therefore, P2Y12 activation results in a significant decrease in the intracellular concentration of cAMP. nih.govresearchgate.net
In platelets, cAMP serves as a crucial inhibitory signal, primarily activated by prostacyclin (PGI2) released from healthy endothelial cells. nih.gov Elevated cAMP levels prevent platelet activation. By inhibiting adenylyl cyclase and lowering cAMP levels, the P2Y12 receptor effectively removes this inhibitory brake, thereby promoting and sustaining platelet activation. nih.govnih.gov However, studies have suggested that the reduction in basal cAMP levels alone may not be the sole contributor to P2Y12-mediated platelet activation, indicating that other downstream signals from the Gi pathway are also essential. nih.gov
Beyond calcium and cAMP, ADP receptor signaling involves a complex network of other second messengers and protein kinases.
Phosphoinositide 3-kinase (PI3K): Activation of the P2Y12 receptor leads to the stimulation of PI3K via the Gβγ subunits of the Gi protein. ashpublications.orgnih.govresearchgate.net PI3K activation is a key signaling event that contributes to the stabilization of platelet aggregates and is involved in activating downstream effectors like the serine/threonine kinase Akt (also known as Protein Kinase B). researchgate.netjci.org
Extracellular Signal-Regulated Kinase (ERK): ERK (specifically ERK2 in platelets) is a member of the mitogen-activated protein kinase (MAPK) family. nih.govnih.govfrontiersin.org ADP-induced activation of ERK2 is a complex process that requires simultaneous signaling from both P2Y1 and P2Y12 receptors. nih.govnih.gov Blockade of either receptor is sufficient to abolish ERK phosphorylation. nih.govnih.gov The activation of ERK is dependent on Src family kinases and occurs upstream of thromboxane (B8750289) A2 generation. nih.govnih.gov ERK signaling has been reported to play a role in mediating apoptosis in certain cell types following P2Y1 receptor activation. mdpi.com
Adenosine 5 Diphosphate Adp in Hemostasis and Thrombosis
Adenosine (B11128) 5'-diphosphate (ADP) as a Crucial Platelet Agonist
Adenosine 5'-diphosphate (ADP) is a key nucleotide that functions as a primary agonist for platelet activation and aggregation. biodatacorp.comnih.gov When a blood vessel is injured, platelets are recruited to the site and release ADP from their dense granules. biodatacorp.com This released ADP then acts as a potent signaling molecule, amplifying the activation of nearby platelets and promoting their aggregation to form a hemostatic plug. biodatacorp.comnih.gov Even though ADP by itself is considered a weak agonist, it plays a crucial role as a cofactor in platelet functions. nih.gov The significance of ADP in hemostasis is underscored by the excessive bleeding tendencies observed in individuals with storage pool disease, a condition characterized by deficient ADP in platelet granules. nih.gov
ADP's role extends beyond primary hemostasis; it is also pivotal in the development of arterial thrombosis, which can lead to serious cardiovascular events like heart attacks and strokes. mdpi.com The molecule induces several responses in platelets, including shape change, secretion from storage granules, and an influx of intracellular calcium. nih.gov
Mechanisms of Adenosine 5'-diphosphate (ADP)-Induced Platelet Activation
The activation of platelets by ADP is a complex process mediated by specific receptors on the platelet surface, leading to a cascade of intracellular events that culminate in platelet aggregation and secretion. biodatacorp.comashpublications.org
Platelet Adhesion and Initial Activation Events
Upon vascular injury, platelets adhere to the exposed subendothelial matrix. mdpi.com This initial adhesion triggers the release of ADP from platelet-dense granules. biodatacorp.com The released ADP then binds to its receptors on the platelet surface, initiating the activation process. biodatacorp.com One of the earliest responses to ADP is a change in platelet shape, a process primarily mediated by the P2Y1 receptor. nih.govnih.gov This initial activation is a critical step that prepares the platelets for subsequent aggregation.
Adenosine 5'-diphosphate (ADP)-Mediated Platelet Aggregation
ADP-induced platelet aggregation is a hallmark of its function and is essential for the formation of a stable blood clot. biodatacorp.com This process is primarily mediated by the coordinated action of two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. nih.govahajournals.org
P2Y1 Receptor: This receptor, when activated by ADP, is responsible for initiating platelet shape change and causing a weak, transient aggregation. nih.govnih.gov It mobilizes intracellular calcium stores, which is a critical signal for platelet activation. ahajournals.orgahajournals.org
P2Y12 Receptor: The P2Y12 receptor is crucial for amplifying and sustaining the aggregation response. nih.gov Its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in lower levels of cyclic adenosine monophosphate (cAMP), a molecule that normally inhibits platelet activation. biodatacorp.comahajournals.org This sustained signaling is necessary for the formation of large, irreversible platelet aggregates. nih.gov
Simultaneous activation of both P2Y1 and P2Y12 receptors is required for a normal, full aggregation response to ADP. ahajournals.org The binding of ADP to its receptors on adjacent platelets creates a positive feedback loop, recruiting more platelets to the site of injury and amplifying the aggregatory response. biodatacorp.com This aggregation is facilitated by the glycoprotein (B1211001) IIb/IIIa receptors on the platelet surface, which, upon activation, bind to fibrinogen, cross-linking the platelets together. mdpi.com
Potentiation of Platelet Secretion by Adenosine 5'-diphosphate (ADP)
ADP not only induces aggregation but also potentiates the secretion of other platelet agonists from their storage granules. nih.govnih.gov This includes the release of more ADP, as well as other molecules like serotonin (B10506) and thromboxane (B8750289) A2. nih.govashpublications.org This secretion further amplifies the platelet activation and aggregation cascade, ensuring the rapid formation of a stable thrombus. The P2Y12 receptor, in particular, is important for the potentiation of platelet activation mediated by other physiological agonists such as collagen and thromboxane A2. nih.gov
Role of Adenosine 5'-diphosphate (ADP) Receptors in Thrombus Formation
The P2Y1 and P2Y12 receptors for ADP are central to the process of thrombus formation. nih.govahajournals.org Their coordinated action ensures the efficient recruitment and activation of platelets at the site of vascular injury, leading to the formation of a stable platelet plug.
The P2Y1 receptor is essential for the initial stages of thrombus formation, including platelet shape change and the initiation of aggregation. nih.gov The P2Y12 receptor plays a critical role in stabilizing the growing thrombus by promoting sustained platelet aggregation and amplifying the effects of other platelet agonists. nih.govresearchgate.net The importance of the P2Y12 receptor in thrombosis is highlighted by the clinical efficacy of antiplatelet drugs that specifically block this receptor. researchgate.net
Beyond P2Y1 and P2Y12, platelets also express the P2X1 receptor, an ion channel that is activated by ATP, a molecule often co-released with ADP. nih.govnih.gov While activation of P2X1 alone does not lead to aggregation, it does cause a rapid influx of calcium and contributes to platelet shape change, potentially synergizing with ADP to enhance thrombus formation under specific conditions. nih.govnih.gov
Table 1: Platelet ADP Receptors and their Functions in Thrombosis
| Receptor | G-protein Coupling | Primary Function in Thrombosis |
| P2Y1 | Gq | Initiates platelet shape change and transient aggregation; mobilizes intracellular calcium. nih.govnih.govahajournals.org |
| P2Y12 | Gi | Sustains and amplifies platelet aggregation; inhibits adenylyl cyclase. biodatacorp.comnih.gov |
| P2X1 | Ion Channel | Mediates rapid calcium influx and contributes to shape change. nih.govnih.gov |
Congenital Defects in Platelet Adenosine 5'-diphosphate (ADP) Receptors and Bleeding Diathesis
Inherited defects in the genes encoding for platelet ADP receptors, particularly the P2Y12 receptor, can lead to a bleeding diathesis, which is a tendency to bleed or bruise easily. nih.govresearchgate.net These congenital defects are typically autosomal recessive disorders. ashpublications.org
Patients with congenital P2Y12 receptor defects often present with a mild to moderate bleeding disorder characterized by mucocutaneous bleeding, such as nosebleeds and easy bruising, as well as excessive bleeding after surgery or trauma. ashpublications.orgresearchgate.net
Laboratory diagnosis of these defects typically involves platelet aggregation studies. In individuals with a P2Y12 receptor defect, platelets show a severely impaired and reversible aggregation response to ADP, even at high concentrations. nih.govresearchgate.net However, the initial shape change in response to ADP, which is mediated by the P2Y1 receptor, remains normal. nih.gov Aggregation in response to other agonists like collagen or thrombin may be normal or only slightly reduced. nih.govnih.gov Confirmation of the diagnosis often requires specialized tests that measure the inhibition of adenylyl cyclase by ADP. researchgate.net
The study of these rare congenital disorders has been instrumental in understanding the critical role of the P2Y12 receptor in normal hemostasis and in the pathophysiology of thrombosis. ashpublications.orgnih.gov It has also provided the rationale for the development of P2Y12 receptor antagonists as potent antiplatelet therapies. researchgate.net
Adenosine 5 Diphosphate Adp Ribosylation Adprylation
Overview of ADP-Ribosylation as a Post-Translational Modification
ADP-ribosylation is a phylogenetically ancient and conserved mechanism where the ADP-ribose unit is covalently attached to specific amino acid residues on a substrate protein, with the concurrent release of nicotinamide (B372718) acs.orgnih.gov. This PTM is not a simple on-off switch but a dynamic regulatory process. The addition of ADP-ribose can range from a single unit (mono-ADP-ribosylation) to long, branched chains (poly-ADP-ribosylation) acs.orgacs.org. The reversibility of this modification is managed by ADP-ribosylhydrolases, which cleave the bond between the protein and the ADP-ribose moiety or between adjacent ADP-ribose units in a polymer acs.orgacs.org.
The transfer of ADP-ribose can occur on various amino acid side chains with nucleophilic oxygen, nitrogen, or sulfur atoms, leading to the formation of N-, O-, or S-glycosidic linkages wikipedia.orgacs.org. While initially identified on acidic amino acids like glutamate (B1630785) and aspartate, ADPRylation has since been observed on a broader range of residues including arginine, serine, lysine (B10760008), and cysteine wikipedia.orgnih.govoup.com. The specificity of the modification is determined by the particular ADP-ribosyltransferase involved.
This dynamic modification is a key regulator in a vast array of biological functions. It is essential for maintaining genomic integrity through its role in DNA damage response and repair adipogen.comnih.gov. Furthermore, ADPRylation is involved in chromatin remodeling, transcriptional regulation, cell division, and the regulation of cell death pathways adipogen.com. The dysregulation of ADP-ribosylation has been implicated in various pathological conditions, including cancer wikipedia.orgnih.gov.
Mono(ADP-ribosyl)ation, or MARylation, is the process of attaching a single ADP-ribose unit to a target protein nih.govoup.comnih.gov. This modification is catalyzed by mono(ADP-ribosyl)transferases (MARTs), a subclass of the broader poly(ADP-ribose) polymerase (PARP) family of enzymes nih.gov. While the functions of poly(ADP-ribosyl)ation are well-documented, the roles of MARylation and the specific MARTs are an area of growing research nih.gov.
MARylation is a regulatory PTM that controls the function of target proteins through various mechanisms nih.gov. Emerging research has identified crucial roles for MARylation in the regulation of RNA metabolism, cellular transport, and stress responses nih.gov. For instance, certain mono(ADP-ribosyl)transferases have been shown to modify proteins that bind to mRNA, which can lead to the silencing of that gene transcript wikipedia.org. Additionally, some sirtuins, a class of NAD+-dependent deacetylases, also exhibit MARylating activity, transferring ADP-ribose to residues such as arginine, cysteine, serine, or threonine nih.gov.
The reversibility of MARylation is critical for its regulatory function. Specific hydrolases, such as MacroD1, MacroD2, and ADP-ribosylhydrolase 1 (ARH1), are responsible for removing the mono-ADP-ribose moiety nih.gov. The specificity of these "erasers" can be residue-dependent; for example, ARH1 acts on MARylated arginine, while MacroD1 and MacroD2 act on MARylated aspartate and glutamate nih.gov.
Poly(ADP-ribosyl)ation (PARylation) involves the attachment of multiple ADP-ribose units to a target protein, forming a long and often branched polymer known as poly(ADP-ribose) (PAR) acs.orgadipogen.comnih.gov. This complex modification is primarily catalyzed by poly(ADP-ribose) polymerases (PARPs) adipogen.com. The PAR polymer can consist of up to 200 ADP-ribose units and serves as a signaling platform to recruit other proteins oup.comnih.govencyclopedia.pub.
A key function of PARylation is its rapid response to DNA damage. Upon detecting a DNA strand break, PARP1, a major PARP enzyme, is activated and synthesizes PAR chains on itself and other nuclear proteins, such as histones adipogen.comwikipedia.org. These PAR chains act as a scaffold, recruiting DNA repair factors to the site of damage, thereby facilitating the repair process oup.comnih.gov. The amount of PAR formed is directly proportional to the extent of the DNA damage adipogen.com.
Beyond DNA repair, PARylation is involved in a wide range of cellular processes, including the regulation of chromatin structure, transcription, and cell death adipogen.com. The synthesis of PAR is a dynamic process, and the PAR chains are rapidly degraded by poly(ADP-ribose) glycohydrolase (PARG), which ensures the transient nature of the PAR signal wikipedia.org.
| Feature | Mono(ADP-ribosyl)ation (MARylation) | Poly(ADP-ribosyl)ation (PARylation) |
| Modification | Addition of a single ADP-ribose unit | Addition of multiple ADP-ribose units to form a polymer |
| Primary Enzymes | Mono(ADP-ribosyl)transferases (MARTs), some Sirtuins | Poly(ADP-ribose) polymerases (PARPs) |
| Key Functions | Regulation of RNA metabolism, cellular transport, stress responses | DNA damage repair, chromatin remodeling, transcription, cell death |
| Reversibility Enzymes | MacroD1, MacroD2, ARH1 | Poly(ADP-ribose) glycohydrolase (PARG), ARH3 |
Enzymes of ADP-Ribosylation Metabolism: Writers, Readers, and Erasers
The dynamic regulation of ADP-ribosylation is orchestrated by a trio of protein families: "writers," "readers," and "erasers" acs.orgresearchgate.netfrontiersin.orgnih.gov. This framework provides a conceptual model for understanding how the ADPRylation signal is initiated, interpreted, and terminated.
Writers are the enzymes that catalyze the addition of ADP-ribose to target molecules. The primary writers are the ADP-ribosyltransferases (ARTs), which include the PARP family nih.govnih.gov.
Readers are proteins that contain specific domains capable of recognizing and binding to mono- or poly-ADP-ribose, thereby translating the modification into a downstream cellular response nih.govnih.gov.
Erasers are hydrolase enzymes that remove the ADP-ribose modification, ensuring the reversibility and transient nature of the signal acs.orgnih.govfrontiersin.orgnih.govresearchgate.net.
This interplay between writers, readers, and erasers allows for precise spatial and temporal control of cellular processes regulated by ADPRylation nih.govnih.gov.
The poly(ADP-ribose) polymerase (PARP) family, also known as the ARTD family, consists of 17 members in humans nih.govnih.gov. These enzymes are the primary "writers" of ADP-ribosylation nih.gov. While the family is named for its ability to synthesize poly(ADP-ribose), the majority of its members actually function as mono(ADP-ribosyl)transferases (MARTs) nih.govnih.gov. Only a few PARPs, notably PARP1 and PARP2, are responsible for the synthesis of long PAR chains nih.govnih.gov.
PARPs utilize NAD+ as a substrate to transfer ADP-ribose units onto target proteins encyclopedia.pub. The catalytic activity of PARPs, particularly PARP1, is strongly stimulated by the presence of DNA strand breaks adipogen.com. This activation leads to the rapid synthesis of PAR at the site of damage, which is a critical early event in the DNA damage response nih.gov. The diverse members of the PARP family have distinct structural domains, subcellular localizations, and functions, allowing them to participate in a wide array of cellular pathways nih.gov.
The removal of ADP-ribose modifications is carried out by a group of enzymes known as ADP-ribose hydrolases, which function as "erasers" nih.govnih.gov. These enzymes are crucial for the turnover of ADPRylation and the maintenance of cellular homeostasis. The erasers can be broadly classified based on their substrate specificity.
Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the degradation of PAR chains nih.govresearchgate.net. It cleaves the glycosidic bonds between ADP-ribose units but does not remove the final ADP-ribose moiety attached to the protein nih.gov.
The removal of the protein-proximal mono-ADP-ribose is accomplished by other hydrolases. The ADP-ribosyl-acceptor hydrolase (ARH) family, including ARH1 and ARH3, are involved in this process nih.govfrontiersin.orgnih.gov. ARH1 specifically removes MAR from arginine residues, while ARH3 acts on MARylated serine nih.gov.
Macrodomains are conserved protein modules that can function as "readers" of ADP-ribosylation by binding to ADP-ribose and ADP-ribosylated proteins nih.govnih.govnih.gov. This binding allows them to recruit other proteins to the site of modification, thereby transducing the signal.
Interestingly, some macrodomain-containing proteins also possess catalytic activity and function as "erasers" researchgate.netnih.govresearchgate.net. MacroD1 and MacroD2, for example, are hydrolases that specifically remove mono-ADP-ribose from glutamate and aspartate residues nih.govnih.govresearchgate.net. Terminal ADP-ribose protein glycohydrolase 1 (TARG1) is another macrodomain-containing enzyme that can reverse mono-ADP-ribosylation nih.govresearchgate.net. The dual function of some macrodomain proteins as both readers and erasers highlights the intricate regulation of ADPRylation signaling. Some viral proteins also contain macrodomains that can reverse host cell ADP-ribosylation, suggesting a role in host-pathogen interactions nih.govpugetsound.edu.
| Enzyme Class | Function | Examples | Substrate |
| Writers | Add ADP-ribose | PARP1, PARP2, PARP10, PARP14 | NAD+ |
| Erasers | Remove ADP-ribose | PARG, ARH1, ARH3, MacroD1, MacroD2, TARG1 | Poly(ADP-ribose), Mono(ADP-ribose) |
| Readers | Bind to ADP-ribose | Proteins with Macrodomains, PAR-binding zinc fingers | Poly(ADP-ribose), Mono(ADP-ribose) |
Molecular Mechanisms of ADP-Ribosylation
ADP-ribosylation is a reversible post-translational modification essential for a multitude of cellular processes, including DNA repair and cell signaling. wikipedia.org This process is catalyzed by ADP-ribosyltransferases (ARTs), with the poly(ADP-ribose) polymerase (PARP) family being the most prominent members in eukaryotes. imrpress.comnih.gov The fundamental reaction involves the transfer of an ADP-ribose moiety from nicotinamide adenine (B156593) dinucleotide (NAD+) to a specific amino acid on a target protein. nih.govportlandpress.com This can result in either the attachment of a single ADP-ribose unit, known as mono(ADP-ribosyl)ation (MARylation), or the formation of long, branched chains of ADP-ribose, termed poly(ADP-ribosyl)ation (PARylation). nih.govportlandpress.com
The activation of PARP enzymes, particularly PARP1, is tightly regulated. nih.gov In its inactive state, the catalytic domain of PARP1 is inhibited. Upon binding to damaged DNA, a conformational change occurs, releasing this auto-inhibition and allowing the catalytic activity to proceed. nih.gov This allosteric activation ensures that the synthesis of poly(ADP-ribose) (PAR) occurs rapidly and locally at sites of cellular stress. nih.gov
Substrate Specificity and Chemical Linkages
The versatility of ADP-ribosylation is reflected in the wide range of amino acid residues that can serve as acceptors for the ADP-ribose moiety. This modification can be attached to various acceptor amino acids, creating O-, S-, or N-glycosidic linkages. nih.gov Historically, glutamate and aspartate were considered the primary targets for PARP1 and PARP2. dovemed.comoup.com However, recent advancements have revealed that serine is a major acceptor of ADP-ribosylation in the context of the DNA damage response. nih.govresearchgate.net Other identified acceptor residues include lysine, arginine, cysteine, threonine, tyrosine, and histidine. nih.gov
The specificity for these acceptor sites is determined by the specific ADP-ribosyltransferase and can be influenced by accessory proteins. For instance, the modification of serine residues by PARP1 and PARP2 requires the presence of the Histone PARylation Factor 1 (HPF1), which forms a composite active site with the PARP enzyme to facilitate this specific modification. nih.govnih.gov The diversity of chemical linkages and acceptor amino acids allows for a complex regulatory code, where different modifications can trigger distinct downstream cellular events. nih.gov
| Acceptor Amino Acid | Type of Glycosidic Linkage | Key Enzymes/Factors |
|---|---|---|
| Serine | O-glycosidic | PARP1/2, HPF1 |
| Glutamate | O-glycosidic | PARP1/2 |
| Aspartate | O-glycosidic | PARP1/2 |
| Lysine | N-glycosidic | PARP1 |
| Arginine | N-glycosidic | Mono(ADP-ribosyl)transferases |
| Cysteine | S-glycosidic | - |
Role of NAD+ as a Substrate
Nicotinamide adenine dinucleotide (NAD+) is the sole substrate for the ADP-ribosylation reaction, serving as the donor of the ADP-ribose unit. nih.govnih.gov The enzymatic reaction involves the cleavage of the N-glycosidic bond between the nicotinamide and ribose moieties of NAD+, with the subsequent transfer of the ADP-ribose to an acceptor protein. wikipedia.orgportlandpress.com This process releases nicotinamide. portlandpress.com
The cellular concentration of NAD+ is critical for the activity of PARP enzymes and other NAD+-consuming enzymes like sirtuins. mdpi.comnih.gov During extensive DNA damage, the robust activation of PARP1 can lead to a significant depletion of the cellular NAD+ pool. wikipedia.orgtaylorandfrancis.com This consumption of NAD+ is not just a consequence of the repair process but also functions as a signaling event. A substantial drop in NAD+ levels can impact cellular energy metabolism and can ultimately trigger programmed cell death, preventing the survival of cells with excessive genomic damage. nih.govscienceopen.com Therefore, the availability of NAD+ is a key determinant of the extent of ADP-ribosylation and the subsequent cellular fate. nih.gov
DNA-dependent PARP Activation
The activation of PARP1, a key enzyme in the DNA damage response, is critically dependent on its interaction with damaged DNA. nih.gov PARP1 functions as a molecular sensor for DNA strand breaks, particularly single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.govnih.gov The N-terminal region of PARP1 contains zinc finger domains that are responsible for recognizing and binding to these DNA lesions. nih.govnih.gov
Upon binding to a DNA break, PARP1 undergoes a significant conformational change. nih.gov This structural rearrangement involves interactions between the DNA-binding, automodification, and catalytic domains of the enzyme. nih.govnih.gov This allosteric activation mechanism relieves the auto-inhibition of the C-terminal catalytic domain, leading to a dramatic increase in its enzymatic activity. nih.gov The activated PARP1 then catalyzes the synthesis of poly(ADP-ribose) chains on itself (automodification) and on other nearby proteins, such as histones. nih.govnih.gov This process is highly localized to the site of DNA damage, ensuring a rapid and targeted response. oup.com The similar enzyme, PARP2, is also activated by DNA damage, although it may play a more secondary role and can be recruited to sites of damage in a PARP1-dependent manner. nih.gov
Post-translational Modifications Regulating PARP Activity
The activity of PARP1 is intricately regulated by a variety of post-translational modifications (PTMs), which can fine-tune its function in response to different cellular signals. imrpress.comnih.gov These modifications can influence PARP1's enzymatic activity, its interactions with other proteins, and its localization.
Key PTMs that regulate PARP1 include:
Phosphorylation: Phosphorylation of PARP1 by kinases such as ERK2 can stimulate its enzymatic activity, sometimes in a DNA-independent manner. researchgate.netoup.com This modification can enhance its role in various cellular signaling pathways. researchgate.net
Acetylation: Acetylation of PARP1 can modulate its activity and its involvement in gene transcription. imrpress.comresearchgate.net
Methylation: Methylation of PARP1 at specific lysine residues by enzymes like SET7/9 has been shown to significantly stimulate its catalytic activity. oup.com
Ubiquitination: The attachment of ubiquitin to PARP1 can target it for degradation, providing a mechanism to downregulate the ADP-ribosylation signal. researchgate.net
SUMOylation: Modification by SUMO (Small Ubiquitin-like Modifier) can suppress the acetylation of PARP1, adding another layer of regulatory crosstalk. researchgate.net
These PTMs create a complex regulatory network that allows the cell to precisely control PARP1 activity in response to a wide range of cellular stresses and physiological conditions. imrpress.com
| Modification | Effect on PARP1 Activity | Key Modifying Enzymes |
|---|---|---|
| Phosphorylation | Stimulation | ERK2 |
| Acetylation | Modulation (transcription) | - |
| Methylation | Stimulation | SET7/9 |
| Ubiquitination | Leads to degradation | - |
| SUMOylation | Suppresses acetylation | - |
Cellular Functions Regulated by ADP-Ribosylation
ADP-ribosylation is a versatile signaling mechanism that regulates a wide array of cellular functions. portlandpress.comdovemed.com The addition of ADP-ribose moieties to proteins can alter their biochemical properties, promote or inhibit protein-protein interactions, and serve as a scaffold for the recruitment of other proteins. oup.com Key cellular processes influenced by ADP-ribosylation include DNA damage repair, chromatin remodeling, gene expression, cell signaling, and apoptosis. wikipedia.orgdovemed.com The diverse roles of this modification are underscored by the 17 members of the PARP family, each with distinct domain structures and cellular functions. nih.gov While PARP1, PARP2, and PARP3 are primarily involved in the DNA damage response, other family members participate in processes such as telomere maintenance, mitotic spindle formation, and intracellular trafficking. portlandpress.com
DNA Damage Repair and Genome Integrity
Perhaps the most well-characterized function of ADP-ribosylation is its central role in the DNA damage response (DDR) and the maintenance of genome integrity. nih.govnih.gov Upon detection of DNA strand breaks, PARP1 is rapidly activated and synthesizes large amounts of poly(ADP-ribose) (PAR) at the site of the lesion. oup.comnih.gov
The functions of PAR in DNA repair are multifaceted:
Recruitment of Repair Factors: The negatively charged PAR polymer acts as a scaffold, recruiting a multitude of DNA repair proteins to the site of damage. nih.govnih.gov These proteins contain specific PAR-binding domains, such as the PAR-binding motif (PBM), PAR-binding zinc finger (PBZ), and macrodomains. nih.gov Key factors recruited include XRCC1, DNA ligase III, and DNA polymerase beta, which are essential for the repair of single-strand breaks. wikipedia.orgnih.gov
Chromatin Remodeling: The synthesis of PAR on histones and other chromatin-associated proteins leads to a localized decondensation of the chromatin structure. dovemed.comprinceton.edu This "opening up" of the chromatin makes the damaged DNA more accessible to the repair machinery. princeton.edu
Enzyme Regulation: ADP-ribosylation can directly modulate the activity of enzymes involved in the DDR. dovemed.com
PARP1 Automodification and Release: PARP1 heavily modifies itself with PAR, leading to a strong negative charge that causes its electrostatic repulsion from the DNA. nih.govnih.gov This release allows the recruited repair factors to access the DNA break and complete the repair process. nih.gov
Through these mechanisms, ADP-ribosylation orchestrates a rapid and efficient response to DNA damage, thereby safeguarding the integrity of the genome. oup.comnih.gov
Adenosine (B11128) 5'-diphosphate (ADP)-Ribosylation in Chromatin Dynamics and Epigenetic Regulation
Adenosine 5'-diphosphate (ADP)-ribosylation (ADPRylation) is a post-translational modification that plays a critical role in modulating chromatin architecture and epigenetic landscapes. This process, catalyzed by ADP-ribosyltransferases (ARTs), particularly Poly(ADP-ribose) polymerases (PARPs), involves the transfer of ADP-ribose moieties from nicotinamide adenine dinucleotide (NAD+) to target proteins, including histones. oup.comnih.gov This modification can exist as a single ADP-ribose unit (mono-ADP-ribosylation or MARylation) or as a complex polymer (poly-ADP-ribosylation or PARylation). frontiersin.org
The addition of the bulky, negatively charged poly(ADP-ribose) (PAR) polymer to histones and other chromatin-associated proteins induces significant structural changes. oup.com The electrostatic repulsion between the negatively charged PAR chains and the DNA backbone leads to a localized decondensation or relaxation of the chromatin structure. oup.com This "opening" of the chromatin is crucial for providing the DNA repair machinery access to sites of DNA damage. oup.comprinceton.edu For instance, PARP-1, upon activation by DNA strand breaks, rapidly synthesizes PAR, leading to the modification of itself and nearby histones, such as H1, H2A, and H2B. oup.comfrontiersin.org This process facilitates the recruitment of DNA repair factors and chromatin remodeling enzymes. nih.gov
ADPRylation is deeply intertwined with other epigenetic modifications, creating a complex regulatory network. There is significant crosstalk between ADPRylation and histone modifications such as acetylation and methylation. For example, PARP-1 can influence histone acetylation by interacting with and modulating the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Furthermore, specific lysine residues on histones can be targets for both ADPRylation and other modifications like acetylation and methylation, suggesting a competitive interplay between these different post-translational marks. princeton.edu
Moreover, PARP-1 activity has been shown to influence DNA methylation patterns. By interacting with DNA methyltransferases (DNMTs), PARP-1 can affect the methylation status of CpG islands, thereby influencing gene expression. mdpi.com Specifically, PARylation can inhibit the activity of DNMT1, leading to DNA hypomethylation. mdpi.com This interplay highlights the role of ADPRylation as a key regulator in maintaining the epigenetic state of the cell.
| Target Protein | Modifying Enzyme | Consequence of ADPRylation | Cellular Process |
| Histones (H1, H2A, H2B) | PARP-1, PARP-2 | Chromatin relaxation, recruitment of repair factors | DNA Damage Response |
| KDM5B (Histone Demethylase) | PARP-1 | Inhibition of demethylase activity, preservation of H3K4me3 levels | Transcriptional Regulation |
| DNMT1 (DNA Methyltransferase) | PARP-1 | Inhibition of methyltransferase activity | DNA Methylation, Gene Regulation |
| CTCF (Insulator Protein) | PARP-1 | Modulation of insulator function | Chromatin Organization, Gene Regulation |
Transcriptional Regulation
ADP-ribosylation is a multifaceted regulator of gene expression, influencing transcription at multiple levels, from altering chromatin structure to directly modifying transcription factors and the transcriptional machinery. wikipedia.org PARP-1, the most studied member of the PARP family, can function as both a transcriptional co-activator and a co-repressor, depending on the cellular context and the specific gene locus. mdpi.comnih.gov
One of the primary mechanisms by which ADPRylation controls transcription is through the modulation of chromatin accessibility. As discussed previously, PARP-1-mediated PARylation of histones leads to chromatin decondensation, making promoter and enhancer regions more accessible to transcription factors and RNA polymerase. aacrjournals.org PARP-1 can also compete with linker histone H1, a known transcriptional repressor, for binding to nucleosomes, thereby promoting a transcriptionally active chromatin state. nih.govaacrjournals.org
Beyond its role in chromatin remodeling, PARP-1 directly interacts with and modifies a wide array of transcription factors, thereby altering their DNA-binding affinity and transcriptional activity. For example, PARP-1 can PARylate the transcription factor NF-κB, which is involved in inflammatory and immune responses. mdpi.com This modification can enhance the transcriptional activity of NF-κB at specific target genes. researchgate.net Similarly, PARP-1-mediated ADPRylation of the nuclear factor of activated T-cells (NFAT) has been shown to be a molecular switch that positively regulates NFAT-dependent cytokine gene transcription. nih.govnih.gov Conversely, PARP-1 can also repress transcription by modifying other factors. For instance, PARylation of the transcription factor C/EBPβ inhibits its ability to bind DNA, thereby suppressing the expression of pro-adipogenic genes. researchgate.netduke.edu
ADPRylation also impacts the function of the core transcriptional machinery. PARP-1 can influence the activity of RNA polymerase II. It has been shown to regulate the release of promoter-proximally paused RNA polymerase II into productive transcriptional elongation through the ADP-ribosylation of the negative elongation factor (NELF) complex. researchgate.net
| Transcription Factor | Effect of ADPRylation | Regulatory Outcome |
| NF-κB | Enhanced transcriptional activity | Activation of inflammatory and immune response genes |
| NFAT | Increased DNA binding and transcriptional activation | Positive regulation of cytokine gene expression |
| C/EBPβ | Inhibited DNA binding | Repression of adipogenic gene expression |
| HOXB7 | Decreased DNA-binding potential | Inhibition of transcriptional activity |
| SRY, YY1, TBP | Decreased DNA-binding ability | Transcriptional repression |
Cell Cycle Control, Cell Senescence, and Apoptosis
ADP-ribosylation plays a crucial role in orchestrating key cellular decisions related to cell cycle progression, the induction of senescence, and the execution of apoptosis. The level of PARP-1 activation often serves as a critical determinant of cell fate in response to DNA damage. molbiolcell.orgfrontiersin.org
In the context of the cell cycle, ADPRylation is necessary for proper progression through the G2 and M phases. nih.gov PARP-1 and PARP-3, along with tankyrase-1, are associated with the centrosome and are involved in regulating the assembly and function of the mitotic spindle. mdpi.com Inhibition of PARP activity can lead to centrosome hyperproliferation and mitotic defects. mdpi.com Furthermore, PARP-1 is implicated in the G2 checkpoint, preventing cells with damaged DNA from entering mitosis. nih.gov
The role of ADPRylation in apoptosis is particularly well-documented. One of the hallmarks of apoptosis is the cleavage of PARP-1 by caspases, primarily caspase-3 and caspase-7. molbiolcell.org This cleavage generates an 89 kDa and a 24 kDa fragment, which inactivates the enzyme. molbiolcell.orgfrontiersin.org The inactivation of PARP-1 is thought to be a crucial step in the apoptotic process, as it prevents the depletion of NAD+ and ATP that would occur with massive PARP-1 activation. molbiolcell.org This energy preservation is necessary for the execution of the energy-dependent apoptotic program.
However, under conditions of extensive DNA damage, the overactivation of PARP-1 can lead to a different form of cell death. Massive synthesis of PAR results in significant depletion of the cellular NAD+ pool, which in turn leads to a drop in ATP levels. frontiersin.org This energy crisis can trigger necrotic cell death. molbiolcell.org Thus, the extent of PARP-1 activation acts as a molecular switch between cell survival (through DNA repair), apoptosis, and necrosis. molbiolcell.orgfrontiersin.org PARP-1 activation can also mediate the release of Apoptosis-Inducing Factor (AIF) from mitochondria, leading to a caspase-independent form of cell death known as parthanatos. nih.gov
| Cellular Process | Role of ADPRylation/PARP-1 | Key Findings |
| Cell Cycle | Regulation of G2/M progression, mitotic spindle assembly | PARP-1 and PARP-3 associate with the centrosome; PARP inhibition can cause mitotic defects. |
| Apoptosis | Cleavage and inactivation by caspases | PARP-1 cleavage is a hallmark of apoptosis, preserving cellular energy for the process. |
| Necrosis/Parthanatos | Overactivation leads to NAD+/ATP depletion | Extensive DNA damage causes PARP-1 hyperactivation, leading to energy crisis and necrotic cell death or AIF release. |
Stress Response Pathways
ADP-ribosylation is a rapid and pivotal signaling event in the cellular response to a wide variety of stressors, most notably genotoxic stress. nih.gov PARP-1, in particular, functions as a primary sensor of DNA damage, recognizing and binding to single- and double-strand breaks within seconds of their formation. oup.com This binding triggers a dramatic increase in its catalytic activity, leading to the synthesis of large amounts of PAR at the site of damage. oup.com
In the DNA damage response (DDR), this localized burst of PAR synthesis serves as a scaffold to recruit a multitude of proteins involved in DNA repair and chromatin remodeling. nih.gov Factors containing PAR-binding domains are rapidly recruited to the damaged site, initiating the repair process. oup.com ADPRylation is involved in various DNA repair pathways, including base excision repair (BER), single-strand break repair (SSBR), and double-strand break repair (DSBR). oup.com The modification of histones and the resulting chromatin relaxation are essential for allowing repair enzymes to access the damaged DNA. oup.com The response is dynamic, with the synthesized PAR being rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG), ensuring a transient signal. frontiersin.org
Beyond genotoxic stress, ADPRylation is also activated in response to other cellular insults, such as oxidative stress, heat shock, and endoplasmic reticulum (ER) stress. nih.govnih.gov During oxidative stress, the generation of reactive oxygen species (ROS) can cause DNA damage, leading to PARP-1 activation. nih.govportlandpress.com This activation can contribute to cell death by depleting cellular energy stores if the stress is severe. nih.gov
In the heat shock response, PARP activity is required for the transcriptional activation of heat shock genes, such as HSP70. nih.gov Stress-induced PAR synthesis at heat shock gene loci facilitates the recruitment of chromatin remodelers and transcription factors, like Heat Shock Factor 1 (HSF1), promoting a robust transcriptional response to the thermal stress. nih.govplos.org ADPRylation also plays a role in the formation and dynamics of stress granules, which are cytoplasmic aggregates that form in response to various stresses and are involved in regulating mRNA translation. frontiersin.org
| Stress Type | Role of ADPRylation | Key Molecules Involved |
| DNA Damage (Genotoxic Stress) | Damage sensing, recruitment of repair factors, chromatin remodeling | PARP-1, PARP-2, PARG, XRCC1, APLF |
| Oxidative Stress | DNA damage sensing, regulation of cell viability | PARP-1, NAD+, ATP, YAP1 |
| Heat Shock | Transcriptional activation of heat shock genes | PARP, HSF1, dMi-2 |
| ER Stress | Contribution to the unfolded protein response | ARTC1 |
Adenosine 5 Diphosphate Adp in Neurobiology
Adenosine (B11128) 5'-diphosphate (ADP) as a Neurotransmitter and Neuromodulator
Extracellular purine (B94841) nucleotides, including Adenosine Triphosphate (ATP) and its metabolite ADP, are recognized as key neuromodulators in the central nervous system. frontiersin.orgnih.gov While ATP is often considered the primary purine neurotransmitter released from presynaptic terminals, its rapid breakdown into ADP and subsequently adenosine means that all three molecules contribute to purinergic signaling. nih.govnih.gov
Neuromodulators are a subclass of neurotransmitters that can impact the transmission of signals across a diverse population of neurons, often with more lasting effects than classical neurotransmitters. youtube.com ADP exerts its effects by activating specific P2Y purinergic receptors, particularly the P2Y1, P2Y12, and P2Y13 subtypes, which are G-protein coupled receptors found on various brain cells, including neurons and microglia. frontiersin.orgnih.gov The data suggests that ADP can enter intact synaptosomes, which may be a mechanism for its removal from the synaptic environment and points to its modulatory role in synaptic transmission. iaea.org The actions of ADP and other purines are not isolated; they are part of a complex signaling network that integrates with other neurotransmitter systems, such as the glutamatergic and dopaminergic systems, to fine-tune brain function. nih.gov
Extracellular ADP/Adenosine Dynamics in the Brain
The concentration of ADP and adenosine in the extracellular space is tightly regulated by a complex interplay of release and degradation mechanisms. nih.gov Neuronal activity, as well as brain insults like ischemia, can lead to a significant increase in the release of ATP. nih.gov This extracellular ATP is then sequentially hydrolyzed, first to ADP and then to adenosine, by a family of ectonucleotidases. nih.gov
This enzymatic cascade is a primary source of extracellular adenosine in the brain. frontiersin.orgnih.gov Key enzymes in this process include:
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases): CD39, for example, converts ATP to AMP.
Ecto-5′-nucleotidase (CD73): This enzyme, primarily located on neurons and other brain cells, converts AMP to adenosine. frontiersin.org
The degradation of ATP to adenosine via ADP is a crucial pathway that links neuronal activity to the generation of neuromodulatory signals. frontiersin.org This dynamic system ensures that the levels of these signaling molecules are precisely controlled, which is vital for both normal brain function and in response to injury. nih.govconsensus.app
| Key Molecules in Extracellular Purine Metabolism | Primary Function in the Brain |
| ATP (Adenosine Triphosphate) | Released from neurons and glia; acts on P2X and P2Y receptors. frontiersin.org |
| ADP (Adenosine 5'-diphosphate) | Formed from ATP hydrolysis; acts on P2Y receptors (P2Y1, P2Y12, P2Y13). frontiersin.orgnih.gov |
| AMP (Adenosine Monophosphate) | Formed from ATP/ADP hydrolysis; precursor to adenosine. frontiersin.org |
| Adenosine | Final product of extracellular ATP degradation; acts on P1 (A1, A2A, etc.) receptors. nih.govnih.gov |
| CD39 (Ectonucleotidase) | Converts ATP to AMP. frontiersin.org |
| CD73 (Ecto-5′-nucleotidase) | Converts AMP to adenosine. frontiersin.org |
Role of Adenosine 5'-diphosphate (ADP) in Neuronal Processes
As an integral part of the purinergic signaling system, ADP is involved in modulating numerous neuronal processes. Its influence is primarily mediated through the activation of its specific P2Y receptors, which can trigger intracellular signaling cascades that alter neuronal excitability and function. The conversion of released ATP to ADP and then to adenosine is a fundamental mechanism by which neuronal activity is regulated. nih.gov
The purinergic system, in which ADP is a key intermediate, has a profound impact on synaptic transmission. researchgate.net ATP can be co-released with other neurotransmitters, such as glutamate (B1630785). researchgate.net In the synaptic cleft, it is rapidly metabolized to ADP and then adenosine. nih.gov This locally generated adenosine can then act on presynaptic A1 receptors, which are inhibitory. frontiersin.orgnih.gov Activation of these A1 receptors leads to a reduction in the release of excitatory neurotransmitters like glutamate, effectively suppressing synaptic transmission. nih.govnih.gov This process acts as a negative feedback loop, preventing neuronal overexcitation. frontiersin.org Astrocytes also release ATP, which is converted to adenosine and contributes to this synaptic suppression. nih.gov Therefore, the ATP-ADP-adenosine pathway is a critical regulator of synaptic strength and plasticity. researchgate.net
The breakdown of ATP and ADP to adenosine is a crucial neuroprotective mechanism, particularly in response to metabolic stress, ischemia, or seizures. frontiersin.orgresearchgate.net Under such pathological conditions, extracellular ATP levels rise dramatically. researchgate.net Its subsequent conversion to adenosine serves a protective role. nih.gov Adenosine, by activating A1 receptors, mediates neuroprotection through several actions:
Inhibition of Glutamate Release: It reduces the release of the excitotoxic neurotransmitter glutamate. researchgate.netnih.gov
Neuronal Hyperpolarization: It activates potassium channels, which makes neurons less likely to fire, thus reducing metabolic demand and excitotoxicity. frontiersin.orgnih.gov
While direct activation of A1 receptors is neuroprotective, research has also highlighted the benefits of blocking A2A receptors, which are upregulated in noxious brain conditions and can be detrimental. nih.gov The generation of adenosine from ATP/ADP is thus a central event that triggers an endogenous protective response in the brain. frontiersin.orgnih.gov
ADP-Ribosylation in Brain Development and Function
ADP-ribosylation is a post-translational modification where one or more ADP-ribose moieties are added to a protein from a donor molecule, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). frontiersin.orgwikipedia.org This process is catalyzed by enzymes called poly(ADP-ribose) polymerases (PARPs). frontiersin.org
This enzymatic activity is essential for normal brain development, function, and integrity. nih.gov ADP-ribosylation is involved in a multitude of fundamental cellular processes within the nervous system, including:
DNA Repair: PARP1 is a key responder to DNA damage, recruiting repair machinery to the site of injury. wikipedia.org
Gene Regulation: It can affect gene expression by modifying histones and influencing chromatin structure, as well as affecting the recruitment and binding of transcription factors. wikipedia.orgnih.gov
Cell Death Pathways: Overactivation of PARPs can lead to a form of programmed cell death known as parthanatos. nih.gov
Neurodevelopment: PARP1 has been shown to play a role in cortical development, specifically in regulating the number of Cajal-Retzius cells and influencing neural precursor cell adhesion. frontiersin.orgumich.edu
Dysregulation of ADP-ribosylation is implicated in various age-related brain disorders and neurological diseases. nih.gov Mutations in the Parp1 gene can lead to developmental delay, intellectual disability, and neurodegeneration. researchgate.net
| Process | Role of ADP-Ribosylation | Key Enzyme(s) |
| DNA Repair | Recruits repair factors to sites of DNA breaks. wikipedia.org | PARP1, PARP2 |
| Gene Regulation | Modifies chromatin structure and affects transcription factor binding. wikipedia.org | PARP1 |
| Cell Death | Can trigger caspase-independent cell death (parthanatos) upon overactivation. nih.gov | PARPs |
| Brain Development | Regulates the number of specific neuronal cell types (e.g., Cajal-Retzius cells) and cell adhesion. frontiersin.org | PARP1 |
Adenosine 5 Diphosphate Adp in Immunomodulation and Inflammation
Role of ADP-Ribosylation in Innate Immunity
ADP-ribosylation is deeply implicated in the innate immune response, the body's first line of defense against pathogens. nih.govfrontiersin.org PARPs and the process of ADP-ribosylation are involved in regulating various cellular functions critical to innate immunity, such as chromatin structure, transcription, and DNA repair. frontiersin.org Several PARP family members are considered interferon-stimulated genes (ISGs), highlighting their role in the antiviral defense system. nih.govmdpi.com This modification acts as a key signaling event in response to both endogenous danger signals (DAMPs) and exogenous pathogen-associated molecular patterns (PAMPs). frontiersin.org
ADP-ribosylation significantly influences the production of inflammatory cytokines, which are key mediators of the immune response. Studies have shown that the activation of PARP1 is crucial for the expression of pro-inflammatory cytokines in various immune cells, including microglia and macrophages. mdpi.comnih.gov
In response to stimuli like bacterial lipopolysaccharide (LPS), PARP1 enzymatic activity is triggered, leading to the ADP-ribosylation of nucleosomal histones. nih.gov This modification alters the chromatin structure at the promoters of inflammatory genes, such as those for Interleukin-1β (Il1β) and Tumor Necrosis Factor (Tnf), making the DNA more accessible to transcription factors like NF-κB. nih.gov The recruitment of NF-κB to these promoters is enhanced, resulting in robust transcription of these cytokines. nih.gov Consequently, pharmacological inhibition of PARP1 has been shown to reduce the expression of inflammatory cytokines like TNF-α, IL-1, and IL-6. frontiersin.orgelsevierpure.com
| Research Finding | Model System | Effect of PARP Inhibition | Reference |
| PARP1 facilitates inflammatory cytokine expression by increasing promoter accessibility for NF-κB. | Microglial cells | Reduced NF-κB recruitment and expression of Il1β and Tnf. | nih.gov |
| PARP inhibitors attenuate the induction of TNF-α, IL-1, and IL-6 by LPS. | Monocytes/Macrophages | Decreased expression of pro-inflammatory cytokines. | frontiersin.org |
| PARP1 inhibition is known to attenuate the expression of inflammatory cytokines regulated by NF-κB. | General | Attenuation of cytokine production. | elsevierpure.com |
| Mono ADP-ribosylation inhibitors block LPS-triggered release of IL-6 and IL-8. | Alveolar epithelial cells | Prevention of inflammatory cytokine release. | novartis.com |
ADP-ribosylation is a key process in the dynamic interplay between hosts and pathogens. nih.gov Many bacterial toxins function as ADP-ribosyltransferases (ARTs), modifying host proteins to disrupt cellular processes and promote infection. nih.govnih.gov Pathogens such as Vibrio cholerae, Corynebacterium diphtheriae, and Pseudomonas aeruginosa produce toxins that target crucial host proteins, leading to cell death. nih.govnih.gov
Conversely, the host's innate immune system utilizes ADP-ribosylation as a defense mechanism. nih.gov Many mammalian PARPs are induced by interferons and play a role in restricting pathogen replication. nih.gov The process of ADP-ribosylation can directly target viral proteins for degradation or modulate signaling pathways to enhance the antiviral state. nih.gov However, some viruses have evolved mechanisms to counteract this host defense, possessing their own enzymes, such as macrodomains, that can remove ADP-ribose modifications. nih.gov This constant arms race highlights the central role of ADP-ribosylation in host-pathogen conflicts. nih.govmdpi.com
| Pathogen | Toxin/Enzyme | Host Target | Consequence | Reference |
| Vibrio cholerae | Cholera toxin | G proteins | Disruption of signaling, fluid loss | nih.govnih.gov |
| Corynebacterium diphtheriae | Diphtheria toxin | Elongation factor 2 | Inhibition of protein synthesis, cell death | nih.govnih.gov |
| Pseudomonas aeruginosa | Exoenzyme S, T | Rho GTPases | Cytoskeletal disruption | nih.gov |
| Coronaviruses (e.g., SARS-CoV) | Macrodomain | ADP-ribosylated proteins | Reversal of host ADP-ribosylation, evasion of immunity | nih.govmdpi.com |
Poly(ADP-ribose) polymerases (PARPs) are integral components of the host's intrinsic antiviral defenses. nih.govnih.gov Their antiviral activities can be direct, by targeting specific stages of the viral life cycle, or indirect, through the modulation of the innate immune response. nih.govresearchgate.net
Several PARP family members have been identified as interferon-stimulated genes (ISGs), meaning their expression is upregulated in response to viral infection to establish an antiviral state. nih.govmdpi.com These PARPs can inhibit viral replication through various mechanisms:
Degradation of Viral RNA: PARP7 and PARP13 can promote the degradation of viral RNA. nih.govresearchgate.net
Inhibition of Viral Transcription: PARP12 can inhibit the transcription of viral RNA in the cytoplasm. nih.govresearchgate.net
Blocking Viral Protein Function: PARP10 can bind to viral proteins, such as the NS1 protein of the avian influenza virus, to prevent viral RNA replication. nih.govresearchgate.net The PARP9/DTX3L complex and PARP12 can catalyze the mono-ADP-ribosylation of viral proteins, leading to their degradation. nih.govresearchgate.net
Inhibition of Viral Translation: PARP7, PARP10, PARP12, and PARP13 can act as inhibitors of viral translation. researchgate.net
Conversely, some viruses can exploit PARP activity. For instance, the replication of influenza A virus requires the PARP1 protein, although the enzymatic activity of PARP1 (PARylation) appears to have a suppressive effect on the virus's polymerase activity. mssm.edu
| PARP Family Member | Antiviral Mechanism | Target Virus (Example) | Reference |
| PARP1/PARP5 | Inhibit viral replication by modifying viral proteins (e.g., EBNA1). | Epstein-Barr virus (EBV) | nih.govresearchgate.net |
| PARP7 | Induces degradation of viral RNA; inhibits viral translation. | Multiple viruses | nih.govresearchgate.net |
| PARP10 | Binds to and inhibits viral proteins (e.g., NS1). | Avian influenza virus | nih.govresearchgate.net |
| PARP12 | Inhibits viral RNA transcription; MARylates viral proteins for degradation. | Multiple viruses | nih.govresearchgate.net |
| PARP13 (ZAP) | Binds viral RNA and recruits degradation machinery. | Multiple viruses | nih.govresearchgate.net |
Poly(ADP-ribose) Polymerases (PARPs) and Inflammatory Responses
PARP enzymes are key regulators of inflammatory processes, influencing the immune system at multiple levels. scienceopen.com They are involved in the maturation and differentiation of immune cells and control the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules. scienceopen.com The activation of PARPs, particularly PARP1, is a common feature in various inflammatory conditions. nih.gov
PARPs contribute to inflammation through several mechanisms:
Gene Regulation: As previously discussed, PARP1 activation is crucial for the expression of pro-inflammatory genes by modulating chromatin structure and facilitating the binding of transcription factors like NF-κB. frontiersin.orgnih.gov
Macrophage Activation: PARP1 plays a significant role in macrophage activation and inflammation. nih.gov The availability of NAD+, the substrate for PARPs, is linked to the inflammatory activation of macrophages. nih.gov
Lymphocyte Biology: PARP14 has been shown to regulate lymphocyte biology, particularly in promoting anti-inflammatory interleukin-4 (IL-4) mediated signaling. plos.orgresearchgate.net It can also suppress pro-inflammatory pathways by inhibiting STAT1-dependent gene expression. researchgate.net In contrast, PARP9 can inhibit the function of PARP14, thereby sustaining pro-inflammatory gene expression. nih.gov
Cell Death Regulation: PARP enzymes are critical regulators of cell death pathways, such as apoptosis and parthanatos, during inflammation-associated oxidative stress. mdpi.comscienceopen.com
The diverse roles of different PARP family members indicate a complex regulatory network that fine-tunes the inflammatory response.
Adenosine (B11128) 5'-diphosphate (ADP) in Tumor Necrosis Factor-Mediated Cytotoxicity
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that can induce a form of regulated cell death. jci.org Research has indicated that ADP-ribosylation is involved in the cytotoxic mechanism of TNF. johnshopkins.edu
Studies on murine fibroblast L929 cells and human cervical carcinoma ME-180 cells have demonstrated that exposure to TNF leads to a time- and dose-dependent increase in ADP-ribosylation, which occurs in parallel with cell death. johnshopkins.edu This process is accompanied by a decrease in intracellular levels of NAD+ and ATP. johnshopkins.edu Importantly, the cytotoxic effects of TNF can be prevented by inhibitors of ADP-ribosylation, such as 3-aminobenzamide (B1265367) and nicotinamide (B372718), suggesting that PARP activity is a necessary step in the TNF-mediated cell death pathway. johnshopkins.edu
Furthermore, the process can be modulated by extracellular purines. Extracellular ATP and adenosine can inhibit TNF-induced cytolysis under certain conditions, potentially through interactions with purinoceptors on the cell surface. nih.gov However, under different conditions, such as the removal of ATP after an initial period, ATP can enhance TNF-mediated cytotoxicity. nih.gov This suggests a complex regulatory role for extracellular nucleotides and nucleosides in TNF signaling, where ADP itself was found to be less active than ATP or adenosine in modulating this process. nih.gov The release of TNF by T cells can be sufficient to activate this RIPK1-dependent cell death program in target cells. jci.org
Adenosine 5 Diphosphate Adp in Disease Pathogenesis
Thrombotic Disorders
Thrombotic disorders, characterized by the formation of a blood clot (thrombus) inside a blood vessel, can lead to life-threatening conditions such as heart attack and stroke. ADP is a key player in the intricate process of thrombus formation.
Arterial thrombi typically form on ruptured atherosclerotic plaques. nih.govnih.gov The rupture of these plaques exposes subendothelial components like collagen, which triggers the initial adhesion and activation of platelets. nih.govahajournals.org Upon activation, platelets release the contents of their dense granules, including high concentrations of ADP. nih.govnih.gov
This released ADP then acts as a potent platelet agonist, amplifying the activation process and recruiting more platelets to the site of injury. nih.gov ADP exerts its effects by binding to two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12. nih.govfrontiersin.org
The P2Y1 Receptor: Binding of ADP to the Gq-coupled P2Y1 receptor initiates platelet shape change and a weak, transient aggregation by mobilizing intracellular calcium. nih.govnih.gov
The P2Y12 Receptor: The Gi-coupled P2Y12 receptor is central to the amplification and stabilization of the thrombus. nih.govnih.govnih.gov Activation of P2Y12 by ADP leads to a decrease in cyclic AMP (cAMP) levels, which promotes and sustains platelet aggregation. nih.gov This signaling cascade is crucial for the activation of glycoprotein (B1211001) IIb/IIIa receptors, which bind fibrinogen, cross-linking platelets and ensuring the growth and stability of the thrombus. mdpi.com The P2Y12 receptor's role is so critical that it is a major target for antiplatelet drugs designed to prevent arterial thrombosis. nih.govmdpi.com
The process is a self-perpetuating cycle where activated platelets release more ADP, leading to further platelet recruitment and aggregation, culminating in the formation of an occlusive arterial thrombus. nih.govnih.gov
Given the central role of ADP in hemostasis, inherited defects in its receptors, particularly the P2Y12 receptor, result in bleeding disorders. nih.govnih.gov These are rare, autosomal recessive conditions characterized by a variable bleeding diathesis, including easy bruising, mucosal bleeding, and excessive bleeding after surgery or trauma. nih.govnih.gov
The hallmark of a P2Y12 receptor defect is a selective and marked impairment of platelet aggregation in response to ADP. nih.govnih.gov While the initial shape change mediated by the P2Y1 receptor may be normal, the full, irreversible aggregation response that is dependent on P2Y12 signaling is absent. nih.govnih.gov
Studies of patients with congenital P2Y12 receptor defects have been instrumental in understanding the receptor's function. These defects can arise from mutations in the P2RY12 gene that lead to a dysfunctional receptor protein or a significant reduction in the number of receptors on the platelet surface. nih.govnih.gov The clinical and platelet function characteristics of these patients are remarkably similar to those observed in individuals treated with P2Y12-inhibiting drugs like clopidogrel (B1663587). nih.gov This underscores the critical, non-redundant role of the ADP-P2Y12 signaling pathway in achieving normal hemostasis. nih.govnih.gov
Neurological Disorders
Beyond its role in thrombosis, ADP and its metabolic derivatives are deeply involved in the functioning and pathology of the central nervous system. The process of ADP-ribosylation and the balance of ATP/adenosine (B11128) levels are particularly crucial, and their dysregulation is linked to a variety of neurological disorders.
ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred to target proteins. This process is primarily mediated by a family of enzymes called poly(ADP-ribose) polymerases (PARPs). nih.gov While essential for cellular processes like DNA repair and genomic stability, the overactivation of PARPs, particularly PARP-1, is implicated in the pathogenesis of several neurodegenerative diseases. nih.govnih.govuniroma1.it
Parkinson's Disease (PD): In PD, there is a progressive loss of dopaminergic neurons. nih.govbmbreports.org Evidence suggests that a form of programmed cell death called parthanatos, which is dependent on PARP-1 activation and the accumulation of its product, poly(ADP-ribose) (PAR), is responsible for this selective neuronal loss. nih.govbmbreports.org Studies have shown that PARP1 co-localizes with α-synuclein, the main component of Lewy bodies, in the brains of PD patients, suggesting its involvement in the disease's pathology. nih.govfrontiersin.org
Alzheimer's Disease (AD): AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.govmdpi.com Oxidative stress and DNA damage are known features of AD brains, which can lead to the overactivation of PARP-1. nih.gov This can cause neuronal death through energy failure due to the depletion of NAD+, the substrate for PARP-1. nih.govneurology.org Increased levels of PAR have been found in the neurons of AD patients, and PARP inhibitors have shown neuroprotective effects in experimental models of the disease. nih.govmdpi.com
Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD): A key pathological feature of most ALS cases and a significant portion of FTD cases is the mislocalization and aggregation of the nuclear protein TDP-43. nih.govnih.govyoutube.com Recent research has revealed that PARP activity is misregulated in the spinal cords of ALS patients, with elevated levels of nuclear PAR. nih.gov PAR has been shown to interact with proteins like TDP-43 and FUS, promoting their aggregation, a hallmark of these diseases. nih.gov Small-molecule inhibitors of PARP-1/2 have been found to mitigate the formation of these toxic protein aggregates in cellular models, suggesting a potential therapeutic avenue. nih.gov
Following an ischemic stroke, the brain tissue is subjected to severe oxidative stress and DNA damage, leading to the massive activation of PARP-1. nih.gov This hyperactivation triggers parthanatos, a major pathway of neuronal death in stroke. nih.govnih.gov The excessive synthesis of PAR depletes cellular energy stores (NAD+ and ATP), leading to mitochondrial dysfunction and ultimately cell death. neurology.org
Furthermore, PARP16, an ADP-ribosyltransferase located in the endoplasmic reticulum (ER), is highly expressed in the ischemic brain. nih.gov It contributes to neuronal damage by modulating the unfolded protein response (UPR), a cellular stress response pathway activated by ER dysfunction. nih.gov Knockdown of PARP16 has been shown to reduce infarct size and improve neurological outcomes in mouse models of stroke, indicating its role in ischemic neuronal death. nih.gov Studies using PARP-1 inhibitors or in PARP-1 deficient mice have consistently demonstrated a significant reduction in infarct volume and neural loss after experimental stroke, highlighting PARP-1 as a key mediator of ischemic brain injury. ahajournals.orgnih.gov
Extracellular ATP and its breakdown product, adenosine, are crucial neuromodulators in the brain. nih.govnih.gov They regulate a wide range of functions by acting on various purinergic receptors. The balance between ATP and adenosine is tightly controlled, but this dynamic is often disrupted in pathological conditions. nih.govunifr.ch
Cancer Progression and Malignant Tumors
The tumor microenvironment is often characterized by hypoxic conditions, leading to the release of adenosine, which can promote tumor progression by stimulating angiogenesis and suppressing the immune response. nih.gov ADP, as a precursor and product of ATP metabolism, is a key player in this process.
ADP-dependent glucokinase (ADPGK) is an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate using ADP as the phosphate (B84403) donor. wikipedia.org This enzyme is highly expressed in various human tumors and cancer cell lines. nih.govplos.org
Role in Warburg Effect: Cancer cells often exhibit a high rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen, a phenomenon known as the Warburg effect. ADPGK is considered a regulator of this effect. nih.govfrontiersin.org By utilizing ADP, which is more abundant in the nutrient-deprived and hypoxic tumor microenvironment, ADPGK provides a selective growth advantage to aggressive cancers. nih.gov
Promotion of Cancer Progression: Studies have shown that high expression of ADPGK is associated with poor prognosis in cancers like prostate and breast cancer. frontiersin.orgnih.gov Overexpression of ADPGK promotes cancer cell proliferation, migration, and invasion by accelerating glycolysis. frontiersin.orgnih.gov For instance, in prostate cancer, ADPGK has been found to be a driving factor in disease progression by activating ALDOC-AMPK signaling. nih.gov In Burkitt's lymphoma, knocking out ADPGK led to reduced tumor aggressiveness both in vitro and in vivo. nih.gov
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. nih.govfrontiersin.org This process, known as PARylation or ADP-ribosylation, is crucial for various cellular functions, particularly DNA repair and the maintenance of genomic stability. nih.govnih.gov
DNA Damage Repair: PARP1, the most abundant member of the family, acts as a DNA damage sensor. mdpi.com Upon detecting single-strand DNA breaks, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the lesion. nih.govfrontiersin.org This function is vital for cell survival, but cancer cells can exploit it to repair the DNA damage caused by chemotherapy or radiotherapy, leading to treatment resistance. nih.gov
Synthetic Lethality: The concept of synthetic lethality is a key strategy in cancer therapy involving PARP inhibitors. In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, the cells become heavily reliant on PARP-mediated repair for survival. mdpi.com Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, while normal cells with intact DNA repair pathways are less affected. mdpi.com
PARP Overexpression in Cancer: Enhanced expression of PARP has been observed in several tumor types, including melanoma, lung cancer, and breast cancer, and often correlates with poor survival outcomes. mdpi.com
Interactive Data Table: Role of PARP Family Members in Cancer
| PARP Family Member | Function in Cancer | Therapeutic Implication |
| PARP1/2 | DNA damage repair, genomic stability. nih.govfrontiersin.org | Inhibition leads to synthetic lethality in BRCA-mutated cancers. mdpi.com |
| PARP3 | Similar functions to PARP1, promotes PARP1's repair effect. frontiersin.org | Targeting its catalytic activity may be effective for BRCA1-associated cancers. frontiersin.org |
| PARP5a/5b (TNKS1/2) | Telomere length maintenance, regulation of Wnt and Notch signaling. frontiersin.org | Potential targets for cancer therapy. nih.gov |
| PARP10 | Promotes cell proliferation and alleviates replication stress. frontiersin.org | Its loss decreases the tumorigenic activity of HeLa cells. frontiersin.org |
| PARP14 | Promotes replication of DNA lesions and has a role in double-strand break repair. frontiersin.org | Depletion can lead to sensitivity to DNA damaging agents. frontiersin.org |
Metabolic Diseases and Energy Imbalance
The ratio of ATP to ADP is a critical indicator of the cell's energy status. creative-proteomics.com A low ATP/ADP ratio signals energy depletion and activates metabolic pathways to generate more ATP. creative-proteomics.com Dysregulation of this balance is a hallmark of several metabolic diseases.
Diabetes mellitus, a group of metabolic diseases characterized by high blood sugar levels, interferes with energy homeostasis. nih.gov In diabetic patients, alterations in the ATP/ADP ratio can affect various cellular processes. The release of ATP from red blood cells can stimulate the production of nitric oxide (NO), a vasodilator, through purinergic receptor signaling. nih.gov A positive relationship has been found between the red blood cell ATP/ADP ratio and NO levels, suggesting that a higher ATP/ADP ratio may contribute to better vascular function. nih.gov
The balance of extracellular ATP and ADP is also crucial. This is maintained by the integrated actions of soluble adenylate kinase-1 (AK1), which can convert two molecules of ADP into one ATP and one AMP, and ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1/CD39), which hydrolyzes ATP and ADP. nih.gov This enzymatic network regulates nucleotide homeostasis and is involved in processes like platelet aggregation and vascular responses. nih.gov
Infectious Diseases
ADP and the process of ADP-ribosylation play a central role in the pathogenesis of many infectious diseases, being utilized by both bacterial toxins and viruses to manipulate host cell functions.
Many pathogenic bacteria produce ADP-ribosylating toxins (bARTTs) that act as potent virulence factors. nih.govoup.com These toxins disrupt host cell functions by covalently transferring an ADP-ribose group from NAD+ to specific host proteins. nih.govkeio.ac.jp This modification can alter the activity, localization, or stability of the target protein, leading to a wide range of pathological effects. nih.gov
Mechanism of Action: bARTTs typically have a catalytic domain that binds NAD+ and the host target protein. keio.ac.jp The transfer of ADP-ribose can inactivate or hyperactivate the target, depending on the specific toxin and substrate.
Examples of Bacterial Toxins:
Diphtheria Toxin (Corynebacterium diphtheriae): This toxin ADP-ribosylates eukaryotic elongation factor 2 (eEF2), a crucial protein in protein synthesis. This modification inhibits protein translation, leading to cell death. keio.ac.jp
Cholera Toxin (Vibrio cholerae): This toxin targets the α-subunit of heterotrimeric G proteins (Gsα) in intestinal epithelial cells. keio.ac.jp ADP-ribosylation locks Gsα in an active state, leading to overproduction of cyclic AMP (cAMP), massive fluid secretion, and the characteristic diarrhea of cholera.
Pertussis Toxin (Bordetella pertussis): This toxin ADP-ribosylates the α-subunit of inhibitory G proteins (Giα), preventing them from inhibiting adenylyl cyclase. keio.ac.jp This also leads to an increase in cAMP levels and disrupts cellular signaling.
Interactive Data Table: Examples of Bacterial ADP-Ribosylating Toxins
| Toxin | Producing Bacterium | Host Target Protein | Cellular Effect |
| Diphtheria Toxin | Corynebacterium diphtheriae | Elongation Factor 2 (eEF2) keio.ac.jp | Inhibition of protein synthesis keio.ac.jp |
| Cholera Toxin | Vibrio cholerae | Gsα subunit of G protein keio.ac.jp | Constitutive activation of adenylyl cyclase, fluid secretion keio.ac.jp |
| Pertussis Toxin | Bordetella pertussis | Giα subunit of G protein keio.ac.jp | Inactivation of inhibitory G protein, increased cAMP keio.ac.jp |
| Exotoxin A | Pseudomonas aeruginosa | Elongation Factor 2 (eEF2) keio.ac.jp | Inhibition of protein synthesis keio.ac.jp |
Several families of positive-strand RNA viruses, including Coronaviridae (e.g., SARS-CoV-2), Togaviridae (e.g., Chikungunya virus), and Hepeviridae (e.g., Hepatitis E virus), encode proteins containing a conserved region known as a macrodomain. nih.govplos.org
Counteracting Host Antiviral Response: A key part of the host's innate immune response to viral infection involves the ADP-ribosylation of host and viral proteins by cellular PARPs. nih.gov This modification can inhibit viral replication. Viral macrodomains possess ADP-ribosylhydrolase activity, meaning they can remove the ADP-ribose modification from proteins. nih.govpnas.orgasm.org By reversing this antiviral modification, the macrodomain helps the virus to evade the host's immune response. nih.gov
Essential for Viral Replication and Virulence: The enzymatic activity of the viral macrodomain is often critical for efficient viral replication and pathogenesis. plos.orgnih.gov Studies on Chikungunya virus have shown that mutant viruses lacking hydrolase activity are unable to replicate effectively in mammalian and mosquito cells. pnas.org Similarly, for coronaviruses, the macrodomain's activity is crucial for pathogenesis in vivo, and its deletion or inactivation leads to lower viral loads and reduced disease severity. nih.gov The SARS-CoV-2 macrodomain is also enzymatically active and is thought to play a key role in countering the host antiviral response. nih.gov
Research Methodologies and Techniques for Adenosine 5 Diphosphate Adp Analysis
Quantitative Adenosine (B11128) 5'-diphosphate (ADP) Analysis in Biological Samples
Accurate quantification of ADP in biological matrices such as cell and tissue lysates, culture media, and other biological fluids is essential for assessing the metabolic state of cells and tissues. affiassay.com Two primary methodologies are widely employed for this purpose: colorimetric/fluorometric assays and high-performance liquid chromatography (HPLC).
Colorimetric and fluorometric assay kits offer a convenient and high-throughput method for measuring ADP levels. astorscientific.ussigmaaldrich.com These assays are typically based on a coupled enzyme reaction. In this system, ADP is first converted to Adenosine 5'-triphosphate (ATP) and pyruvate (B1213749). The generated pyruvate is then quantified using a reaction that produces a colored or fluorescent product. astorscientific.usabcam.com The intensity of the color, measured at approximately 570 nm, or the fluorescence, measured at an excitation/emission of ~535/587 nm, is directly proportional to the amount of ADP present in the sample. sigmaaldrich.comabcam.com
These kits are designed to be simple, sensitive, and stable, allowing for the detection of ADP concentrations as low as 1 µM. affiassay.comabcam.com The procedure generally involves a single incubation step at room temperature, making it adaptable for high-throughput screening in a 96-well plate format. astorscientific.usabcam.com Unlike traditional luciferase/luciferin-based assays for ATP, which can be unstable, these colorimetric and fluorometric methods provide a robust alternative that can be used with standard microplate readers. abcam.com
Below is an interactive data table summarizing the features of commercially available ADP assay kits:
| Feature | Description |
|---|---|
| Assay Principle | Coupled enzyme reaction converting ADP to a quantifiable colorimetric or fluorometric signal. abcam.com |
| Detection Method | Colorimetric (absorbance at ~570 nm) or Fluorometric (Ex/Em at ~535/587 nm). astorscientific.usabcam.com |
| Sensitivity | Can detect ADP levels as low as 1 µM in biological samples. affiassay.com |
| Sample Types | Suitable for cell and tissue lysates, culture media, and other biological fluids. affiassay.com |
| Throughput | High-throughput adaptable in a 96-well plate format. astorscientific.us |
| Procedure Time | Typically less than 60 minutes, with a single incubation step. astorscientific.us |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of purines, including ADP. nih.gov When coupled with electrochemical detection (ECD), HPLC provides a sensitive, rapid, and reproducible method for determining multiple purine (B94841) metabolites in a single analysis of complex biological samples like brain tissue and serum. nih.govtandfonline.com
The principle of this method involves separating purine compounds on a chromatography column, often a C18 column with gradient elution or a vinyl alcohol copolymer gel column. tandfonline.comnih.gov Electrochemical detection is then used to quantify the separated purines. Pyrimidines, as well as purines, can be detected by ECD under alkaline conditions, with the susceptibility to electrochemical oxidation being in the order of guanine (B1146940) > adenine (B156593) > thymine (B56734) > cytosine. tandfonline.com This methodology allows for the detection of purines at the picomole level. tandfonline.com
Research has demonstrated the efficiency of HPLC-ECD for the simultaneous determination of purine and pyrimidine (B1678525) bases in acid hydrolysates of DNA. tandfonline.com Furthermore, HPLC methods have been developed to quantify not only the primary purines like adenine and guanine but also their metabolites, xanthine (B1682287) and hypoxanthine, in biological samples. nih.gov This comprehensive analysis is crucial for understanding the entire purine metabolic pathway. nih.gov The intra- and inter-day coefficient of variance for these methods is generally less than 8%, with recovery rates falling within 80–120%, indicating high accuracy and reproducibility. nih.gov
Enzyme Kinetic Studies Involving Adenosine 5'-diphosphate (ADP)
ADP is a key substrate and regulator for a multitude of enzymes, particularly kinases and ATPases. Studying the kinetics of these enzymes provides valuable insights into their mechanisms of action and the effects of potential inhibitors.
ADP-based kinase assays are fundamental tools for screening kinase inhibitors and studying kinase activity. These assays quantify the amount of ADP produced during a kinase reaction, which is directly proportional to the enzyme's activity. promega.comulab360.com Several commercial assays, such as the ADP-Glo™ Kinase Assay and the ADP Hunter™ Assay, are based on this principle. promega.comtechnologynetworks.com
The ADP-Glo™ Kinase Assay is a luminescent assay that works in two steps. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. In the second step, another reagent is added to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. ulab360.compromega.com This assay is highly sensitive and can be used with a wide range of ATP concentrations, making it suitable for kinases with high Km values for ATP. promega.com
The ADP Hunter™ Assay is a generic, non-radioactive, fluorescence-based assay. It utilizes an enzyme-coupled reaction that produces a positive fluorescent signal directly proportional to the amount of ADP in the solution. technologynetworks.com This assay is compatible with both peptide and whole-protein substrates and is designed for high-throughput screening in an endpoint format. The dynamic range of this assay is typically between 1.5 µM to 120 µM ADP. technologynetworks.com
Kinetic studies using these assays can determine key parameters such as the Michaelis constant (Km) for ADP and ATP. For example, in studies of Na+, K+-dependent ATPase, the Km for ADP in the ADP-ATP exchange reaction was found to be 43 µM, and the Km for ATP was 30 µM. nih.gov
ATP-ADP cyclic systems are leveraged in the development of highly sensitive biosensors. These systems often employ enzymatic amplification to detect low concentrations of target molecules. For instance, a fluorescent biosensor for ATP detection can be designed based on ligation-triggered branched rolling circle amplification, where the activity of T4 DNA ligase is dependent on ATP. rsc.org Another approach involves an Au nanoparticles-capped cage fluorescent biosensor that uses Exonuclease III-assisted cyclic enzymatic amplification activated by ATP. rsc.org While these examples focus on ATP detection, the underlying principle of the ATP-ADP cycle is fundamental to the energy exchange reactions in these systems. youtube.com The interconversion of ATP and ADP is a core process in cellular metabolism, and understanding this cycle is crucial for interpreting data from such biosensors. youtube.comnih.gov
Structural Biology Approaches for ADP-Binding Proteins and ADP-Ribosyltransferases
Structural biology techniques, primarily X-ray crystallography, provide atomic-level insights into how proteins recognize and bind ADP and how enzymes like ADP-ribosyltransferases catalyze the transfer of the ADP-ribose moiety.
ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from nicotinamide (B372718) adenine dinucleotide (NAD+) to a target protein. nih.govwikipedia.org This process is catalyzed by ADP-ribosyltransferases (ARTs) and is involved in numerous cellular processes, including DNA repair and cell signaling. wikipedia.orgresearchgate.net
Crystal structures of ADP-ribosyltransferases in complex with their substrates or NAD+ analogs have revealed the molecular mechanisms of these enzymes. nih.govresearchgate.net For instance, the structure of P1 ParA, a partition ATPase, in its ADP-bound state shows how ADP binding locks the protein into a specific dimer conformation and induces the folding of DNA-binding motifs, thereby activating its function as a transcriptional autoregulator. embopress.org
A conserved protein module known as the macro domain has been identified as a high-affinity ADP-ribose binding module. nih.gov Structural analysis of the Af1521 protein's macro domain in complex with ADP-ribose revealed a conserved ligand-binding pocket. The adenine moiety of ADP-ribose fits into a deep hydrophobic pocket, with an aromatic tyrosine residue stacking against one side of the adenine ring. nih.govpnas.org The two phosphate (B84403) groups of ADP-ribose form hydrogen bonds with the main chain NH groups of amino acid residues in the binding loops. nih.gov This structural understanding of ADP-ribose recognition is critical for understanding the function of proteins involved in ADP-ribosylation signaling pathways. pnas.orgfrontiersin.org
Proteomic and Biochemical Analyses of ADP-Ribosylation
ADP-ribosylation is a critical post-translational modification where ADP-ribose moieties are transferred from nicotinamide adenine dinucleotide (NAD+) to substrate proteins. nih.govnih.gov This process, which can involve the addition of a single unit (mono-ADP-ribosylation or MARylation) or a polymer chain (poly-ADP-ribosylation or PARylation), is integral to numerous cellular processes, including DNA repair, cell signaling, and transcription. nih.govnih.gov The analysis of this modification requires specialized proteomic and biochemical techniques due to its inherent challenges, such as the labile nature of the ADP-ribose-protein bond and the low abundance of modified proteins. nih.govthermofisher.com
Proteomic Analyses: Mass spectrometry (MS)-based proteomics is the primary tool for the large-scale identification of ADP-ribosylated proteins and their specific modification sites. nih.govcreative-proteomics.com However, direct analysis is hampered by the modification's charge, lability, and heterogeneity. nih.gov To overcome these issues, several enrichment strategies have been developed.
Enrichment using Binding Domains: A widely used method involves the use of protein domains that specifically recognize ADP-ribose. The Af1521 macrodomain, for example, binds with high affinity to ADP-ribose and can be used to enrich modified proteins or peptides from cell lysates for subsequent MS analysis. nih.govnih.gov
Use of NAD+ Analogues: Another powerful approach utilizes synthetic NAD+ analogues that contain a chemical tag, such as biotin (B1667282) or an alkyne group for "click" chemistry. nih.govrsc.org Cells are treated with these analogues, which are incorporated into proteins by ADP-ribosyltransferases. The tagged proteins can then be easily isolated and identified. rsc.org
Advanced Mass Spectrometry Techniques: Improvements in MS instrumentation and fragmentation methods have enhanced the identification of ADP-ribosylation sites. Techniques like electron-transfer dissociation (ETD) and higher-energy collisional dissociation (HCD) are employed to preserve the labile modification during peptide fragmentation, allowing for more confident site localization. thermofisher.comnih.gov
These proteomic strategies have enabled system-wide profiling of the ADP-ribosylome, leading to the discovery of thousands of modification sites on a vast number of proteins, including many on less common amino acid acceptors like histidine, arginine, and tyrosine. nih.govresearchgate.net
Biochemical Analyses: Biochemical assays are essential for studying the enzymes that regulate ADP-ribosylation dynamics—the "writers" (ADP-ribosyltransferases, e.g., PARPs) and the "erasers" (hydrolases, e.g., PARG, ARH3). nih.gov These assays are crucial for understanding enzyme function and for screening potential therapeutic inhibitors.
Enzyme Activity Assays: In vitro assays are commonly used to measure the enzymatic activity of PARPs. One format is a chemiluminescent ELISA, where histone proteins are coated on a plate and incubated with a purified PARP enzyme and a biotinylated NAD+ mix. bio-connect.nl The incorporation of biotinylated ADP-ribose is then detected, providing a measure of PARP activity. bio-connect.nl
Hydrolase Activity Assays: To measure the activity of "eraser" enzymes like PARG and ARH3, fluorogenic assays are available. bio-connect.nl These assays use a substrate where a fluorophore is quenched by the presence of ADP-ribose. The enzyme's hydrolase activity cleaves the substrate, releasing the fluorophore and producing a detectable signal. bio-connect.nl
In-cell and In vitro Substrate Analysis: Researchers use a panel of specific transferases and hydrolases to generate and confirm modified substrates. For example, specific toxins or enzymes can be used to ADP-ribosylate proteins on particular amino acids (e.g., arginine, serine, cysteine), and the modification can be confirmed by its removal with a specific hydrolase, such as ARH1 for arginine modifications. biorxiv.org
These analytical methods, from broad proteomic screening to specific biochemical assays, provide a comprehensive toolkit for investigating the complex regulatory networks governed by ADP-ribosylation.
Table 2: Methodologies for the Analysis of ADP-Ribosylation
| Methodology | Technique | Application | Key Findings/Advantages |
|---|---|---|---|
| Proteomics | Mass Spectrometry (MS) with Enrichment | Identification of ADP-ribosylated proteins and modification sites. | Enables system-wide profiling of the ADP-ribosylome. Has uncovered >7,000 modification sites in human cells nih.govresearchgate.net. |
| - Af1521 Macrodomain Pulldown | Enrichment of ADP-ribosylated proteins from cell lysates. | High affinity and specificity for ADP-ribose allows for efficient isolation of modified proteins nih.gov. | |
| - Clickable NAD+ Analogues | Metabolic labeling of newly ADP-ribosylated proteins in live cells. | Allows for temporal analysis and visualization of ADP-ribosylation events rsc.org. | |
| - Advanced Fragmentation (ETD/EThcD) | Improved localization of labile ADP-ribosylation sites during MS/MS analysis. | Superior to standard fragmentation for identifying and localizing modification sites thermofisher.comnih.gov. | |
| Biochemistry | Chemiluminescent ELISA | In vitro measurement of PARP ("writer") enzyme activity. | Used for screening and profiling of PARP inhibitors bio-connect.nl. |
| Fluorogenic Hydrolase Assays | In vitro measurement of PARG/ARH3 ("eraser") enzyme activity. | Allows for high-throughput screening of hydrolase inhibitors bio-connect.nl. |
Q & A
Basic: What are the standard methodologies for quantifying intracellular adenosine 5'-diphosphate (ADP) levels in cellular studies?
Answer:
Intracellular ADP quantification often employs capillary electrophoresis (CE) with short-end injection mode and methylcellulose (MC) as an electroosmotic flow suppressor. This method reduces migration times (e.g., 1.35 min for ATP, 1.85 min for ADP) while maintaining reproducibility (intra-assay CV <4%) and recovery rates (~99%) in red blood cells and spermatozoa . Alternatively, hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry offers high specificity for ADP in complex matrices, utilizing LC-MS-grade solvents and optimized mobile phases (e.g., ammonium acetate/formic acid) to separate ADP from structurally similar nucleotides like ATP and AMP . Both methods require validation against spectrophotometric assays to ensure accuracy.
Basic: How do researchers ensure the stability of adenosine 5'-diphosphate during experimental procedures?
Answer:
ADP stability is maintained by storing lyophilized samples at ≤−20°C in airtight, desiccated containers to prevent hydrolysis . During experiments, avoid prolonged exposure to room temperature , UV radiation, or extreme pH. For cell-based studies, use protease/phosphatase inhibitors in lysis buffers to prevent enzymatic degradation. Pre-experiment validation via 31P-NMR or HPLC can confirm sample integrity by detecting degradation products like AMP .
Advanced: What experimental strategies are used to resolve contradictions in ADP receptor signaling mechanisms?
Answer:
Contradictions in ADP receptor roles (e.g., P2Y1 vs. P2Y13 in inflammation) are addressed through:
- Competitive antagonism assays : ATP is used to inhibit ADP-induced platelet aggregation, revealing receptor specificity (e.g., P2Y1 in platelets vs. P2Y13 in synoviocytes) .
- Knockdown/knockout models : siRNA-mediated silencing of P2Y13 in fibroblast-like synoviocytes (FLS) reduces ADP-induced MCP-1/CCL2 expression by 70%, confirming receptor-specific pathways .
- Phosphorylation profiling : ERK/MAPK inhibitors (e.g., U0126) block ADP-mediated inflammatory signaling, distinguishing downstream effectors .
Advanced: How can researchers optimize the chemical synthesis of adenosine 5'-diphosphate derivatives for structure-activity studies?
Answer:
The H-phosphonate monoester method enables efficient ADP derivative synthesis:
- Step 1 : React nucleoside 5′-H-phosphonate with phosphoramidite to form a phosphite intermediate.
- Step 2 : Oxidize with iodine/water to yield diphosphates with >90% purity.
- Optimization : Use TEAH+ counterions to enhance solubility and reduce byproducts. Monitor reaction progress via 31P-NMR to ensure regioselectivity at the 5′-position . Post-synthesis purification via anion-exchange chromatography removes unreacted ATP/AMP contaminants.
Basic: What functional assays are employed to study ADP's role in platelet aggregation?
Answer:
- Light transmission aggregometry : ADP (1–10 µM) induces platelet aggregation in platelet-rich plasma, measured as increased light transmittance. ATP (1 mM) competitively inhibits this effect, confirming P2Y1 receptor involvement .
- Cyclic AMP (cAMP) assays : ADP noncompetitively inhibits forskolin-stimulated cAMP production in platelets, linking aggregation to adenylate cyclase suppression .
Advanced: What advanced techniques are used to study ADP's role in inflammatory pathways in fibroblast-like synoviocytes?
Answer:
- RT-qPCR profiling : ADP (100 µM) upregulates MCP-1/CCL2 mRNA by 2.3-fold in FLS1 cells, quantified via SYBR Green assays with GAPDH normalization .
- Receptor antagonism : P2Y13-selective antagonists (e.g., MRS 2211) reduce ADP-induced chemokine expression by 60%, validated via Western blot for ERK phosphorylation .
- In vivo wound healing models : Topical ADP (15.2 µg/kg/day) accelerates diabetic mouse wound closure by 40%, assessed via histology for collagen deposition and TGF-β levels .
Basic: How is ADP distinguished from structurally similar nucleotides like ATP in analytical workflows?
Answer:
- Mass spectrometry : ADP (m/z 428.0) is differentiated from ATP (m/z 507.0) using high-resolution LC-MS/MS with negative ionization mode.
- Enzymatic assays : Hexokinase/glucose-6-phosphate dehydrogenase systems selectively convert ATP to NADPH, leaving ADP unmodified for spectrophotometric quantification at 340 nm .
Advanced: What computational tools aid in predicting ADP-protein interactions for drug discovery?
Answer:
- Molecular docking : ADP’s phospho-group orientation is modeled in P2Y13 receptors using AutoDock Vina, with binding affinities validated via isothermal titration calorimetry (ITC).
- MD simulations : GROMACS simulations (100 ns) analyze ADP’s stability in receptor binding pockets, identifying key residues (e.g., Lys280 in P2Y13) for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
